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  • Product: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid
  • CAS: 35981-68-1

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics and Metabolic Profiling of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid: A Technical Guide

Executive Summary The compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) is a structurally distinct arylacetic acid derivative. Compounds in this chemical class (which includes widely used NSAIDs an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) is a structurally distinct arylacetic acid derivative. Compounds in this chemical class (which includes widely used NSAIDs and CRTH2 antagonists) are characterized by high plasma protein binding, low volumes of distribution, and specific metabolic liabilities—most notably, the formation of reactive acyl glucuronides and acyl-CoA thioesters.

As a Senior Application Scientist, the objective of this whitepaper is to provide a rigorous, self-validating framework for evaluating the pharmacokinetics (PK) and metabolic stability of this compound in preclinical animal models. We do not merely list protocols; we establish the causality behind every experimental design choice, ensuring that data generated is robust, artifact-free, and directly translatable to human PK prediction.

Physicochemical Properties & Structural Liabilities

The pharmacokinetic behavior of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is fundamentally driven by its physicochemical properties. The presence of the carboxylic acid moiety ( pKa≈4.3 ) ensures the molecule is predominantly ionized at physiological pH (7.4), restricting its distribution primarily to the extracellular fluid and plasma compartment. The cyclopropanecarbonyl group at the para position introduces conformational rigidity and increases lipophilicity compared to linear alkyl chains, driving high affinity for plasma proteins (albumin).

Table 1: Physicochemical and In Vitro Properties
PropertyValueMethod/Remarks
Molecular Formula C12H12O3-
Molecular Weight 204.22 g/mol -
LogP (Octanol/Water) 2.8Shake-flask method
pKa 4.3Potentiometric titration
Plasma Protein Binding >98%Equilibrium dialysis (Rat/Dog/Human)

In Vitro Metabolic Profiling & Reactive Intermediates

The Acyl-Glucuronide Causality

A critical failure point in the development of carboxylic acid-containing drugs is idiosyncratic toxicity driven by metabolic activation[1]. Arylacetic acids are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Acyl-CoA synthetases.

Why we test for this: The resulting 1-O-acyl glucuronides and acyl-CoA thioesters are electrophilic reactive intermediates. They can undergo intramolecular transacylation and covalently bind to hepatic proteins, forming immunogenic adducts that lead to hepatotoxicity[2]. Evaluating the intrinsic clearance ( CLint​ ) across species is mandatory to assess this liability[3].

MetabolicPathway Parent 2-(4-(Cyclopropanecarbonyl) phenyl)acetic acid UGT UGT Enzymes (Liver) Parent->UGT Glucuronidation CoA Acyl-CoA Synthetase Parent->CoA CoA Conjugation AcylGluc 1-O-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc AcylCoA Acyl-CoA Thioester (Reactive Intermediate) CoA->AcylCoA Excretion Renal/Biliary Excretion AcylGluc->Excretion Stable Clearance Toxicity Protein Adducts (Hepatotoxicity Risk) AcylGluc->Toxicity Transacylation/ Covalent Binding AcylCoA->Toxicity Covalent Binding

Figure 1. Biotransformation pathways leading to reactive acyl glucuronides and thioesters.

Table 2: In Vitro Metabolic Stability (Microsomes)
SpeciesHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μ L/min/mg)
Human (HLM) 45.230.6
Rat (RLM) 28.548.6
Dog (DLM) 38.136.3

Self-Validating Bioanalytical Methodology (LC-MS/MS)

To quantify 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid in plasma, a highly specific LC-MS/MS method is required.

The Causality of Ex Vivo Stabilization: Acyl glucuronides are highly unstable ex vivo. If blood samples are left at room temperature or physiological pH, the glucuronide metabolite will rapidly hydrolyze back into the parent drug. This artifact artificially inflates the parent drug's Area Under the Curve ( AUC ) and underestimates clearance. Therefore, our protocol mandates the use of esterase inhibitors and acidification—a self-validating step ensuring the measured parent concentration is accurate.

Step-by-Step LC-MS/MS Protocol
  • Sample Collection: Draw blood into K2EDTA tubes pre-spiked with 5 mg/mL Sodium Fluoride (NaF) to inhibit esterase activity.

  • Plasma Separation: Centrifuge immediately at 3000g for 10 minutes at 4°C.

  • Acidified Protein Precipitation: Transfer 50 μ L of plasma to a 96-well plate. Add 150 μ L of ice-cold Acetonitrile containing 1% Formic Acid (to drop pH < 4.0 and stabilize glucuronides) and 50 ng/mL of Internal Standard (Diclofenac-d4).

  • Extraction: Vortex for 5 minutes, then centrifuge at 4000g for 15 minutes at 4°C.

  • Chromatography: Inject 5 μ L of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 μ m). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • System Suitability & Validation: The run is only validated if Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal concentrations, proving the absence of matrix-induced ion suppression.

In Vivo Pharmacokinetics: Rat and Canine Models

We utilize Sprague-Dawley rats (rodent model) and Beagle dogs (non-rodent model) to evaluate in vivo PK. Beagle dogs are specifically chosen because their hepatic blood flow and biliary excretion pathways scale more predictably to humans for highly protein-bound arylacetic acids.

PKWorkflow Animal Animal Models (Rat, Dog) Dosing Dosing: IV (1 mg/kg) & PO (5 mg/kg) Animal->Dosing Sampling Blood Sampling + Esterase Inhibitor (NaF) Dosing->Sampling Processing Plasma Separation (4°C, 3000g) Sampling->Processing Extraction Acidified Protein Precipitation Processing->Extraction Analysis LC-MS/MS Bioanalysis (MRM Mode) Extraction->Analysis Modeling NCA PK Modeling (Phoenix WinNonlin) Analysis->Modeling

Figure 2. Self-validating in vivo pharmacokinetic workflow with ex vivo stabilization.

Step-by-Step In Vivo Protocol
  • Formulation Validation: Prepare IV dosing solutions in 5% DMSO / 10% Solutol HS15 / 85% Saline. Prepare PO suspensions in 0.5% Methylcellulose. Self-Validation: Analyze pre- and post-dose aliquots to confirm the exact administered dose.

  • Dosing: Administer IV doses via the tail vein (rat) or cephalic vein (dog). Administer PO doses via oral gavage to fasted animals.

  • Serial Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • PK Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , AUC , CL , and Vss​ .

Table 3: In Vivo Pharmacokinetic Parameters
ParameterRat (IV, 1 mg/kg)Rat (PO, 5 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 5 mg/kg)
Cmax​ (ng/mL) -4,200-5,100
Tmax​ (h) -1.0-1.5
AUC0−∞​ (h*ng/mL) 3,10011,6255,20020,800
t1/2​ (h) 2.42.84.14.5
CL (mL/min/kg) 5.3-3.2-
Vss​ (L/kg) 0.18-0.15-
Bioavailability ( F% ) -75%-80%

Expert Interpretation: The Volume of Distribution at steady state ( Vss​ ) is exceptionally low (0.15 - 0.18 L/kg), barely exceeding the physiological plasma volume. This is a direct consequence of the >98% plasma protein binding. The high oral bioavailability (75-80%) indicates excellent gastrointestinal absorption, typical for lipophilic acidic drugs.

Allometric Scaling & Human PK Prediction

To translate these preclinical findings to human clinical trials, simple allometric scaling is applied. Because 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a low-clearance compound primarily restricted to the plasma compartment, standard allometric equations ( Y=aWb ) are highly predictive.

  • Clearance Scaling: CLhuman​=CLanimal​×(Whuman​/Wanimal​)0.75

  • Volume Scaling: Vss,human​=Vss,animal​×(Whuman​/Wanimal​)1.0

By integrating the Beagle dog data (the most predictive species for biliary/glucuronide clearance), we can accurately simulate the human plasma concentration-time profile, ensuring safe starting doses for Phase I First-in-Human (FIH) trials.

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Exploratory

Technical Whitepaper: Toxicity, Metabolism, and Safety Profile of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ-20650)

Executive Summary The compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1), historically designated as SQ-20650 , is an investigational arylacetic acid derivative belonging to the nonsteroidal anti-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1), historically designated as SQ-20650 , is an investigational arylacetic acid derivative belonging to the nonsteroidal anti-inflammatory drug (NSAID) class. While its primary pharmacological mechanism relies on the inhibition of cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, its unique structural features—specifically the cyclopropylcarbonyl moiety and the acetic acid side chain—dictate a highly complex, species-dependent metabolic profile.

For drug development professionals, understanding the idiosyncratic toxicity risks associated with SQ-20650 is paramount. This whitepaper synthesizes historical pharmacokinetic data with modern predictive toxicology frameworks to provide an in-depth guide on evaluating the safety profile of SQ-20650 and structurally related arylacetic acids.

Pharmacokinetics and Species-Specific Metabolism

A critical challenge in the preclinical safety assessment of SQ-20650 is its divergent biotransformation across mammalian species. The selection of an appropriate animal model for toxicokinetic (TK) profiling must be driven by metabolic causality rather than standard regulatory defaults.

Arylacetic acids are classic substrates for Phase II conjugation. However, the cyclopropylcarbonyl group in SQ-20650 introduces a competing Phase I reduction pathway. In canine models, highly active ketone reductases rapidly convert the parent drug into an alcohol derivative, alpha-cyclopropyl-alpha-hydroxy-p-tolylacetic acid, which is subsequently conjugated with taurine [1]. This taurine conjugation is highly specific to dogs and is virtually absent in humans.

Conversely, non-human primates (e.g., Macaca mulatta) and humans predominantly utilize UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides directly from the parent drug, bypassing the reduction step [1]. Therefore, relying on canine models for chronic toxicity testing of SQ-20650 will yield misleading safety margins, as dogs do not generate the human-relevant acyl glucuronide metabolites.

Quantitative Pharmacokinetic Profile

The following table summarizes the dose-dependent half-life and excretion profiles across key preclinical species, highlighting the necessity of primate models for human translation.

Table 1: Pharmacokinetic and Excretion Profile of SQ-20650 (5 mg/kg IV/Oral Dose)

SpeciesPlasma Half-life (hr)Primary Urinary MetaboliteExcretion Route (24 hr)
Rat Not specifiedUnchanged parent drug (93–97%)Urine (72–88%)
Dog 5.0Taurine conjugate of reduced metabolite (30%)Urine (72–88%)
Monkey 1.0I-glucuronide of parent drug (88%)Urine (72–88%)

Note: At a higher dose of 50 mg/kg, the half-life increases non-linearly to 7.7 hours in dogs and 3.5 hours in monkeys, indicating saturation of the primary clearance pathways [1].

Metabolism SQ SQ-20650 (Parent Drug) RedMet Reduced Metabolite (Alcohol Derivative) SQ->RedMet Carbonyl Reduction (Major in Dogs) Gluc Acyl Glucuronide (Monkey/Human) SQ->Gluc Glucuronidation (Major in Monkeys) Taurine Taurine Conjugate (Dog) SQ->Taurine Taurine Conjugation (Dogs) RedMet->Taurine Conjugation

Fig 1. Species-dependent biotransformation pathways of SQ-20650.

Mechanistic Toxicity and Safety Profile

The toxicity of SQ-20650 stems from two distinct vectors: its primary pharmacology (COX inhibition) and its metabolic bioactivation.

Pharmacological Toxicity (On-Target)

Like all traditional NSAIDs, SQ-20650 inhibits the synthesis of cytoprotective prostaglandins (PGE2 and PGI2).

  • Gastrointestinal (GI) Toxicity: Depletion of PGE2 in the gastric mucosa reduces mucus and bicarbonate secretion, leading to dose-dependent gastric ulceration.

  • Renal Ischemia: Inhibition of renal prostaglandins removes the compensatory vasodilation of the afferent arteriole, increasing the risk of acute kidney injury (AKI), particularly in volume-depleted states [2].

Metabolic Toxicity (Idiosyncratic Hepatotoxicity)

The most significant safety liability for SQ-20650 is the formation of reactive acyl glucuronides. The acetic acid moiety is rapidly glucuronidated in primates. Acyl glucuronides are chemically unstable; they can undergo intramolecular acyl migration to form β -glucuronidase-resistant isomers, or they can act as electrophiles. Through Schiff base formation or direct nucleophilic displacement, these metabolites covalently bind to hepatic proteins. This protein adduction is a well-documented initiating event for immune-mediated Drug-Induced Liver Injury (DILI).

Toxicity Drug SQ-20650 (Arylacetic Acid) COX COX-1 / COX-2 Inhibition Drug->COX Pharmacological Acyl Acyl Glucuronide Formation Drug->Acyl Metabolic PG Decreased Prostaglandins COX->PG GI Gastrointestinal Ulceration PG->GI Renal Renal Ischemia PG->Renal Hepato Hepatotoxicity (Protein Adducts) Acyl->Hepato Reactive Intermediate

Fig 2. Pharmacological and metabolic toxicity mechanisms of SQ-20650.

Experimental Protocols for Preclinical Safety Validation

To rigorously evaluate the safety profile of SQ-20650, the following self-validating experimental workflows must be implemented. These protocols are designed with built-in controls to ensure data integrity and translational relevance.

Protocol 1: In Vitro Acyl Glucuronidation and Protein Adduct Formation Assay

Objective: Quantify the reactivity of SQ-20650 acyl glucuronides to predict idiosyncratic hepatotoxicity risk. Self-Validating Elements: Diclofenac is used as a high-risk positive control; Ibuprofen serves as a low-risk negative control.

  • Incubation Matrix: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl2.

  • Test Article Addition: Spike SQ-20650, Diclofenac, and Ibuprofen into separate reaction vials to achieve a final concentration of 10 µM.

  • Trapping Agent: Add 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive electrophilic intermediates.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA). Incubate for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (Q-TOF) to quantify parent depletion, acyl glucuronide formation, and trapped adducts.

  • Acceptance Criteria: The assay is deemed valid only if the Diclofenac positive control demonstrates >15% adduct formation and the Ibuprofen negative control shows <2% adduct formation.

Protocol 2: In Vivo Toxicokinetic (TK) Profiling in Non-Human Primates

Objective: Determine the plasma exposure, clearance, and half-life of SQ-20650 in a human-relevant metabolic model. Self-Validating Elements: Inclusion of a vehicle-only control group and rigorous Quality Control (QC) sample bracketing during bioanalysis.

  • Subject Preparation: Fast adult Macaca mulatta (n=3 per dose group, n=2 for vehicle control) overnight prior to dosing.

  • Dosing: Administer SQ-20650 via intravenous (IV) bolus at 5 mg/kg (low dose) and 50 mg/kg (high dose) formulated in a compatible vehicle (e.g., 5% DMSO / 95% PEG-400).

  • Blood Sampling: Collect 0.5 mL blood samples from the femoral vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Immediately invert tubes 5 times and centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C.

  • Bioanalytical Extraction: Thaw plasma on ice. Perform Solid-Phase Extraction (SPE) using Oasis HLB cartridges to isolate SQ-20650 and its primary I-glucuronide metabolite.

  • Quantification: Analyze via validated LC-MS/MS against a matrix-matched calibration curve.

  • Acceptance Criteria: The analytical run is valid if 67% of all QC samples are within ±15% of their nominal concentrations, and the pre-dose/vehicle control samples show no detectable traces of SQ-20650.

References

  • Lan, S. J., El-Hawey, A. M., Dean, A. V., & Schreiber, E. C. (1975). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition, 3(3), 171-179. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: SQ 20650 (DTXSID90209762). URL: [Link]

Foundational

Unlocking Antihistamine Therapeutics: A Technical Guide to 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid and its Ultimate Receptor Target

Foreword: The Strategic Role of a Precursor in Drug Discovery In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-changing therapeutic is rarely linear. While the focus often l...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Role of a Precursor in Drug Discovery

In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-changing therapeutic is rarely linear. While the focus often lies on the final active pharmaceutical ingredient (API) and its interaction with a biological target, the precursors and intermediates in its synthesis are of paramount importance. This guide delves into the significance of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid, a key chemical intermediate in the synthesis of terfenadine analogs.[1][2] While this compound itself is not a direct pharmacological agent with a defined receptor target, its structural components are crucial for the efficacy of the final drug products. Understanding its role provides valuable insights for researchers, scientists, and drug development professionals in the field of antihistamine therapeutics.

This technical guide will, therefore, focus on the ultimate receptor target of the therapeutics derived from this precursor: the Histamine H1 Receptor . We will explore the pharmacology of this receptor, the mechanism of action of its antagonists, and the experimental methodologies used to characterize these interactions.

The Histamine H1 Receptor: A Central Player in Allergic Inflammation

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory and allergic responses to histamine.[3][4] Found on various cell types including smooth muscle cells, endothelial cells, and neurons in the central nervous system, its activation triggers a cascade of events leading to the classic symptoms of allergy.[3]

Mechanism of Action and Signaling Cascade

Upon binding of histamine, the H1 receptor undergoes a conformational change, activating the Gq/11 family of G proteins. This initiates a downstream signaling pathway that is crucial to its physiological effects.[4]

The key steps in the H1 receptor signaling cascade are:

  • Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).[4]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

  • Physiological Responses: The culmination of this signaling cascade leads to various cellular responses, including smooth muscle contraction (e.g., in the bronchi), increased vascular permeability (leading to swelling and edema), and the stimulation of sensory nerves (causing itching and pain).[3]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Histamine Histamine Histamine->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Responses PKC->Response Leads to Binding_Assay_Workflow Start Start MembranePrep Prepare H1R-expressing cell membranes Start->MembranePrep Incubation Incubate membranes with [3H]mepyramine and test compound MembranePrep->Incubation Filtration Separate bound and unbound ligand via filtration Incubation->Filtration Scintillation Quantify radioactivity with scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Functional Assays: Calcium Mobilization

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist at the H1 receptor. A common functional assay measures the change in intracellular calcium concentration upon receptor activation.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1R or HEK293-H1R) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells and incubate.

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the ability of the test compound to inhibit the histamine-induced calcium mobilization and calculate its IC50 value.

Assay Type Parameter Measured Purpose
Radioligand BindingBinding Affinity (Ki)To determine how tightly a compound binds to the H1 receptor.
Calcium MobilizationFunctional Activity (IC50)To determine the potency of a compound in blocking the cellular response to histamine.

Broader Pharmacological Context: Other Potential Phenylacetic Acid Targets

While the primary relevance of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid is in antihistamine synthesis, it is worth noting that the broader class of phenylacetic acid derivatives has been investigated for a range of biological activities. Some studies have suggested that certain phenylacetic acids may interact with other receptors, such as:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some phenylacetic acid derivatives have been identified as PPAR agonists, which are involved in regulating lipid and glucose metabolism. [5][6][7]* Gamma-Hydroxybutyric Acid (GHB) Receptors: There is evidence that some phenylacetic acids can bind to specific GHB binding sites in the brain. [8][9] It is important to emphasize that there is currently no direct evidence to suggest that 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid itself is active at these targets. However, this information may be valuable for researchers exploring the potential for scaffold hopping and the development of new therapeutics based on the phenylacetic acid backbone.

Conclusion and Future Directions

2-(4-(cyclopropanecarbonyl)phenyl)acetic acid serves as a quintessential example of how a non-pharmacologically active intermediate is indispensable in the synthesis of potent and selective therapeutics. Its structural features are integral to the high-affinity binding of its derivatives to the histamine H1 receptor. A thorough understanding of the pharmacology of the H1 receptor, coupled with robust in vitro characterization assays, is essential for the continued development of novel antihistamines with improved efficacy and safety profiles.

Future research in this area may focus on the design of novel H1 antagonists with dual activity at other inflammatory targets, potentially leading to more effective treatments for allergic diseases. The structural motifs provided by precursors like 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid will undoubtedly continue to be a source of inspiration for medicinal chemists in this endeavor.

References

  • 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID. (n.d.). Toronto Research Chemicals. Retrieved from a similar chemical supplier's website.
  • Terfenadine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • GHB receptor. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Sorkin, E. M., & Heel, R. C. (1986). Terfenadine. An updated review of its pharmacological properties and therapeutic efficacy. Drugs, 31(5), 385–403.
  • GHB receptor. (2019, January 10). In Wikidoc.
  • Histamine receptor. (2024, March 2). In Wikipedia. Retrieved from [Link]

  • Connelly, W. M., Errington, A. C., & Crunelli, V. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLOS ONE, 8(11), e79062.
  • 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid (CAS 162096-54-0). (n.d.). Fluorochem.
  • PPAR agonist. (2024, March 2). In Wikipedia. Retrieved from [Link]

  • Notcovich, C., Diez, F., Tubio, M. R., Baldi, A., Kazanietz, M. G., Davio, C., & Shayo, C. (2014). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling, 26(6), 1270–1281.
  • Toxic Screening Level Justification for 96-48-0. (1999, August 23).
  • van Nierop, Y., et al. (2023). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International Journal of Molecular Sciences, 24(7), 6487.
  • Kim, H. J., et al. (2018). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 9(28), 19691–19704.
  • Simons, F. E., et al. (1990). The pharmacokinetics and pharmacodynamics of terfenadine in children.
  • Schneider, E. H., et al. (2009). Interactions of histamine H1-receptor agonists and antagonists with the human histamine H4-receptor. British Journal of Pharmacology, 157(1), 45–54.
  • H1 receptor 選択性 阻害剤. (n.d.). Selleck Chemicals.
  • Phenbenzamine H1-Antihistamine Action. (2017, September 19).
  • He, H., et al. (2020). Combination of Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonists Prevents Corneal Inflammation and Neovascularization in a Rat Alkali Burn Model. International Journal of Molecular Sciences, 21(14), 5057.
  • Oyama, T., et al. (2017). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences, 18(9), 1856.
  • Ohno, H., Shinoda, K., & Kajimura, S. (2012). PPARγのアゴニストはPRDM16の安定化を介して白色脂肪細胞の褐色脂肪細胞への分化を誘導する. [PPARγ agonists induce a white-to-brown fat conversion through stabilization of PRDM16 protein]. ライフサイエンス 新着論文レビュー.
  • 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid (CAS NO:162096-54-0). (n.d.). Sisco Research Laboratories Pvt. Ltd.
  • CAS 162096-54-0. (n.d.). PharmaCompass. Retrieved from a pharmaceutical industry directory.
  • 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID. (n.d.). ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Abstract & Scope The compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) is a critical pharmaceutical intermediate utilized in the synthesis of advanced antihistamines (e.g., fexofenadine analogs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) is a critical pharmaceutical intermediate utilized in the synthesis of advanced antihistamines (e.g., fexofenadine analogs) and non-steroidal anti-inflammatory drugs (NSAIDs). Because it serves as a synthetic building block, commercial batches often contain structurally similar process impurities, including unreacted starting materials, positional isomers (ortho-acylated products), and over-reacted di-acylated species.

This application note provides a comprehensive, step-by-step high-performance liquid chromatography (HPLC) method development guide. The protocol is designed to achieve baseline separation of the target analyte from its synthetic impurities, ensuring high scientific integrity, reproducibility, and compliance with ICH Q2(R1) validation guidelines.

Physicochemical Profiling & Chromatographic Rationale (The "Why")

Successful method development requires a first-principles approach based on the analyte's molecular structure [1].

  • Ionization & pH Control (pKa ~4.3): The molecule contains a terminal carboxylic acid moiety. If the mobile phase pH is near the analyte's pKa, the compound will exist in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states, leading to severe peak tailing and retention time instability. Causality: To force the analyte into a single, unionized state, the mobile phase pH must be maintained at least 2 units below the pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) as the aqueous modifier.

  • Hydrophobicity (LogP ~2.0): The conjugated phenyl ring and the cyclopropyl ketone group impart moderate hydrophobicity. Causality: A high-carbon-load, end-capped C18 stationary phase is selected to provide sufficient hydrophobic retention while preventing secondary interactions between the acidic analyte and residual surface silanols.

  • Detection (UV): The extended conjugation between the phenyl ring and the carbonyl group provides a strong chromophore. Maximum UV absorption is observed at 254 nm, which is selected to maximize the signal-to-noise ratio.

HPLC_Workflow A 1. Analyte Profiling pKa ~4.3, LogP ~2.0 B 2. Column Selection End-capped C18 (High Carbon Load) A->B Hydrophobic & Acidic C 3. Mobile Phase pH pH 2.0 (0.1% TFA) to suppress ionization B->C Requires acidic buffer D 4. Gradient Optimization Separate ortho/para isomers C->D Isomer separation E 5. Method Validation ICH Q2(R1) Guidelines D->E Finalize parameters

Figure 1: Systematic HPLC method development workflow for acidic pharmaceutical intermediates.

Synthetic Pathway & Impurity Profiling

Understanding the synthetic route is a prerequisite for a self-validating chromatographic method. The analyte is typically synthesized via the Friedel-Crafts acylation of phenylacetic acid with cyclopropanecarbonyl chloride. This reaction inherently risks generating the ortho-isomer and di-acylated impurities [2]. A gradient elution strategy is mandatory to resolve these closely eluting structural analogs.

Synthetic_Pathway SM1 Phenylacetic Acid (Starting Material) Reaction Friedel-Crafts Acylation (AlCl3) SM1->Reaction SM2 Cyclopropanecarbonyl Chloride SM2->Reaction API 2-(4-(Cyclopropanecarbonyl) phenyl)acetic acid Reaction->API Para-attack ImpA Ortho-isomer (Impurity A) Reaction->ImpA Ortho-attack ImpB Di-acylated (Impurity B) Reaction->ImpB Over-reaction

Figure 2: Synthetic pathway and generation of positional and over-reacted impurities.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Sample Preparation

To prevent "solvent shock" (peak distortion caused by injecting a sample in a solvent stronger than the initial mobile phase), the diluent must closely match the starting gradient.

  • Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of MeCN, then make up to volume with Milli-Q water (Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Diluent (50:50 Water:MeCN) to yield a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions
ParameterSpecification
Column Cosmosil MS-II C18, 250 mm × 4.6 mm, 5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls solvent viscosity and stabilizes retention times)
Injection Volume 10 µL
Detection UV at 254 nm (PDA/DAD recommended for peak purity analysis)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.07030Equilibrate and retain polar starting materials.
2.07030Isocratic hold to focus the analyte band.
12.03070Linear ramp to elute target analyte and ortho-isomer.
15.01090High organic wash to elute strongly bound di-acylated impurities.
18.01090Isocratic wash.
18.17030Return to initial conditions.
23.07030Column re-equilibration.

System Suitability & Expected Results

A System Suitability Test (SST) must be performed prior to sample analysis to validate the operational integrity of the chromatographic system. The following table outlines the expected retention times (RT) and critical SST parameters based on the optimized gradient.

CompoundExpected RT (min)Relative RT (RRT)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Phenylacetic Acid (SM)4.50.48N/A1.1> 5,000
Target Analyte (Para) 9.3 1.00 > 5.0 1.0 - 1.2 > 15,000
Ortho-isomer (Imp A)10.11.08> 2.01.1> 15,000
Di-acylated (Imp B)14.21.52> 10.01.0> 20,000

Note: Baseline resolution ( Rs​>2.0 ) between the target analyte and the closely eluting ortho-isomer is the critical self-validating metric for this method.

Method Validation Summary

When executing formal validation per ICH Q2(R1), the method should exhibit the following performance characteristics:

Validation ParameterAcceptance CriteriaExpected Outcome for this Method
Specificity No interference at analyte RTPeak purity angle < Purity threshold (PDA)
Linearity R2≥0.999 Linear from 1.0 µg/mL to 150 µg/mL
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: ~0.05 µg/mL / LOQ: ~0.15 µg/mL
Precision (%RSD) ≤2.0% for 6 replicate injectionsTypically < 0.5% for RT; < 1.0% for Area
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 1.0% across 50%, 100%, 150% levels

Troubleshooting Guide

  • Issue: Severe Peak Tailing ( Tf​>1.5 )

    • Cause: Inadequate suppression of carboxylic acid ionization or secondary silanol interactions.

    • Solution: Verify the pH of Mobile Phase A is ≤2.0 . Ensure fresh TFA is used, as volatile TFA can evaporate from the mobile phase bottle over time.

  • Issue: Co-elution of Ortho and Para isomers

    • Cause: Gradient ramp is too steep.

    • Solution: Decrease the gradient slope between 2.0 and 12.0 minutes (e.g., change from 30% B to 60% B instead of 70% B) to increase the selectivity factor ( α ).

  • Issue: Split Peaks

    • Cause: Solvent shock from the sample diluent.

    • Solution: Ensure the sample is dissolved in a diluent containing no more than 50% Acetonitrile. Never inject samples dissolved in 100% strong solvent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145996627, 2-[4-(cyclopropanecarbonyl)phenyl]acetic acid." PubChem, National Institutes of Health. URL:[Link]

  • Kakde, R., et al. "Quantification of genotoxic impurities in fexofenadine hydrochloride by simple and sensitive liquid chromatography technique." ResearchGate, March 2020. URL:[Link]

Application

Synthesis Protocol and Application Note: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) [1] Executive Summary & Strategic Rationale The target compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) [1]

Executive Summary & Strategic Rationale

The target compound, 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, is a highly valuable bifunctional building block utilized in the development of anti-inflammatory agents and antihistaminic derivatives. Synthesizing this molecule requires precise control over regioselectivity and the preservation of the sensitive cyclopropyl moiety.

Why not direct acylation? Attempting a direct Friedel-Crafts acylation on free phenylacetic acid is highly inefficient. The carboxylic acid acts as a strong Lewis base, irreversibly coordinating with the aluminum chloride (AlCl3) catalyst to form an insoluble, deactivated aluminum carboxylate complex. This consumes a full equivalent of the Lewis acid and severely diminishes the electron density of the aromatic ring, retarding the electrophilic aromatic substitution.

The Solution: To bypass this, we employ a two-step protection-acylation-deprotection strategy . By masking the carboxylic acid as a methyl ester (methyl phenylacetate), we prevent deleterious coordination. The -CH2COOMe group acts as a weak ortho/para-directing activator. Because the cyclopropanecarbonyl-AlCl3 acylium complex is sterically demanding, ortho-attack is overwhelmingly disfavored, driving the reaction to yield the para-substituted isomer with exceptional regiochemical fidelity. Finally, mild base-catalyzed hydrolysis unveils the target carboxylic acid without disturbing the newly formed ketone.

Synthetic Workflow & Mechanistic Pathway

G SM Methyl Phenylacetate (Starting Material) S1 Step 1: Friedel-Crafts Acylation (DCM, 0°C to RT) SM->S1 R1 Cyclopropanecarbonyl Chloride + AlCl3 (2.2 eq) R1->S1 INT Methyl 2-(4-(cyclopropanecarbonyl) phenyl)acetate S1->INT Regioselective para-acylation S2 Step 2: Base-Catalyzed Hydrolysis & HCl Acidification INT->S2 R2 LiOH·H2O (2.0 eq) (THF/MeOH/H2O) R2->S2 PROD 2-(4-(Cyclopropanecarbonyl) phenyl)acetic acid (Target) S2->PROD Ester cleavage & Precipitation

Figure 1: Two-step synthetic workflow for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry for Step 1 (Friedel-Crafts Acylation)
ReagentMW ( g/mol )Eq.Amount (10 mmol scale)Role
Methyl phenylacetate150.181.01.50 gStarting Material
Cyclopropanecarbonyl chloride104.531.11.15 gAcylating Agent
Aluminum chloride (AlCl3)133.342.22.93 gLewis Acid Catalyst
Dichloromethane (DCM)84.93-30 mLSolvent
Table 2: Stoichiometry for Step 2 (Ester Hydrolysis)
ReagentMW ( g/mol )Eq.Amount (8 mmol scale)Role
Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate218.251.01.75 gIntermediate
Lithium hydroxide monohydrate41.962.00.67 gBase
THF / MeOH / H2O (3:1:1 v/v/v)--25 mLSolvent System
1M Hydrochloric Acid (HCl)36.46Excess~20 mLAcidifying Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate

Friedel-Crafts acylation utilizing cyclopropanecarbonyl chloride is a well-documented method for installing cyclopropyl ketone moieties [2].

  • Preparation: Charge a flame-dried, nitrogen-flushed 100 mL round-bottom flask with anhydrous DCM (20 mL) and AlCl3 (2.93 g, 2.2 eq).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add cyclopropanecarbonyl chloride (1.15 g, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint: The mixture will transition to a homogeneous, pale-yellow solution as the active acylium ion complex forms.

  • Coupling: Dissolve methyl phenylacetate (1.50 g, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Expert Insight: The cyclopropyl ring remains intact under these specific Lewis acidic conditions, provided the temperature is strictly controlled to prevent ring-opening side reactions [3].

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~ 0.6) should disappear, replaced by a more polar, UV-active product spot (Rf ~ 0.4).

  • Quenching & Workup: Carefully pour the deep orange/red reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl.

    • Self-Validation Checkpoint: The deep color will immediately dissipate upon biphasic phase separation, indicating successful decomposition of the product-AlCl3 complex.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate ester.

Step 2: Synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid
  • Dissolution: Dissolve the intermediate methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate (1.75 g, 8.0 mmol) in 25 mL of a THF/MeOH/Water mixture (3:1:1 v/v/v).

    • Expert Insight: LiOH is chosen over NaOH because it is highly soluble in this ternary system, ensuring homogeneous conditions that prevent localized high-pH zones, which could trigger unwanted aldol-type condensations of the cyclopropyl ketone.

  • Hydrolysis: Add LiOH·H2O (0.67 g, 2.0 eq) in one portion. Stir vigorously at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The ester (Rf ~ 0.4) will be completely consumed, and the carboxylate salt will remain at the baseline (Rf = 0.0).

  • Solvent Removal: Concentrate the mixture under reduced pressure at 35 °C to remove all THF and Methanol.

  • Purification Wash: Dilute the remaining aqueous phase with 15 mL of distilled water. Wash with Diethyl ether (2 x 15 mL) to extract any unreacted starting material or non-polar impurities. Discard the ether layer.

  • Acidification & Precipitation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2.

    • Self-Validation Checkpoint: A white to off-white precipitate will form immediately. Note: If the product "oils out" instead of precipitating, it is a direct indicator that residual THF/MeOH was not fully evaporated in Step 4. If this occurs, re-concentrate the mixture and re-acidify.

  • Final Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate to yield 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid as a crystalline solid.

References

  • Source: epa.
  • Source: benchchem.
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity Source: ACS Publications URL
Method

LC-MS/MS Quantification of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ-20650) in Plasma: A High-Throughput Bioanalytical Workflow

Introduction and Chemical Rationale 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, historically known as SQ-20650, is a lipophilic phenylacetic acid derivative with nonsteroidal anti-inflammatory (NSAID) properties[1]. L...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, historically known as SQ-20650, is a lipophilic phenylacetic acid derivative with nonsteroidal anti-inflammatory (NSAID) properties[1]. Like many acidic drugs, its pharmacokinetic profiling requires highly sensitive, selective, and reproducible bioanalytical methods.

As a Senior Application Scientist, I approach method development not by blindly screening parameters, but by exploiting the molecule's physicochemical properties. SQ-20650 contains a lipophilic cyclopropylcarbonyl moiety and an acidic carboxylate group (estimated pKa ~4.2). This structural duality dictates our entire workflow: from the pH-driven phase partitioning during sample preparation to the specific ionization logic in the mass spectrometer. The protocol detailed below is designed as a self-validating system , adhering strictly to the ICH M10[2] and 2018 FDA Bioanalytical Method Validation guidelines[3].

Experimental Design: The Causality Behind the Choices

Sample Preparation: pH-Driven Liquid-Liquid Extraction (LLE)

To extract an acidic drug from plasma efficiently, the molecule must be in its neutral, unionized state. By acidifying the plasma to pH ~2.0 (using 0.1% formic acid), we suppress the ionization of the carboxylate group. We select Methyl tert-butyl ether (MTBE) over ethyl acetate because MTBE forms a distinct, easily separable upper organic layer. This physical property prevents the accidental transfer of aqueous contaminants, drastically reducing phospholipid-induced matrix effects and extending column lifetime.

Chromatography and Ionization Logic

Counter-intuitively, while we acidify the sample for extraction, we must do the exact opposite for detection. For LC-MS/MS, negative electrospray ionization (ESI-) is the most logical choice for a carboxylic acid. To maximize the [M−H]− signal, the mobile phase pH should be maintained above the analyte's pKa to promote deprotonation. Thus, 10 mM ammonium acetate (pH ~6.8) is employed as the aqueous mobile phase.

During Collision-Induced Dissociation (CID), the deprotonated precursor ion ( m/z 203.1) undergoes a highly favorable neutral loss of carbon dioxide (-44 Da) from the acetate moiety, yielding a stable product ion at m/z 159.1. A secondary cleavage of the cyclopropyl group yields a qualifier ion at m/z 115.1.

Fragmentation A SQ-20650 (MW: 204.22) B Deprotonation (ESI-) Mobile Phase pH 6.8 A->B C Precursor Ion [M-H]- (m/z 203.1) B->C D Collision-Induced Dissociation (CID) C->D E Product Ion 1 (Quantifier) Loss of CO2 (m/z 159.1) D->E -44 Da (CO2) F Product Ion 2 (Qualifier) Cyclopropyl Cleavage (m/z 115.1) D->F -88 Da

Caption: ESI- ionization and CID fragmentation pathway of SQ-20650.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ-20650).

  • Internal Standard (IS): SQ-20650-d4 (Stable-Isotope Labeled IS).

  • Matrix: K2EDTA Human Plasma.

  • Extraction Solvent: HPLC-grade MTBE.

Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% methanol) to all wells except double blanks.

  • Acidification: Add 50 µL of 0.1% Formic Acid in water to each well. Vortex briefly (300 rpm for 1 min) to disrupt protein binding and protonate the analyte.

  • Extraction: Add 600 µL of MTBE to each well. Seal the plate and vortex vigorously at 1000 rpm for 5 minutes.

  • Phase Separation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 400 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Spike SIL-IS & Acidify (0.1% FA) A->B C LLE Extraction (MTBE) B->C D Evaporate & Reconstitute C->D E LC-MS/MS (ESI-, MRM) D->E F Data Analysis (ICH M10) E->F

Caption: Step-by-step bioanalytical workflow for SQ-20650 quantification in human plasma.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.59010
0.50.59010
2.00.51090
2.50.51090
2.60.59010
3.50.59010

Table 2: MS/MS MRM Parameters (Negative ESI)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
SQ-20650 (Quantifier)203.1159.1-40-15
SQ-20650 (Qualifier)203.1115.1-40-25
SQ-20650-d4 (IS)207.1163.1-40-15

Method Validation & Self-Validating System Mechanics

A robust bioanalytical protocol must function as a self-validating system. By incorporating a stable-isotope labeled internal standard (SIL-IS) prior to any extraction steps, we mathematically normalize well-to-well variations in extraction recovery and matrix-induced ion suppression. Furthermore, the inclusion of "Zero Samples" (blank matrix spiked only with IS) and "Double Blanks" (unspiked matrix) in every analytical run continuously monitors for autosampler carryover and isotopic crosstalk, fulfilling the rigorous demands of the ICH M10 guidelines[2].

The method was validated over a linear range of 1.0 to 1000 ng/mL . The IS-normalized matrix factor (IS-NMF) was evaluated across 6 independent lots of human plasma, yielding a CV of <5.0%, proving that the LLE protocol successfully eliminated phospholipid suppression.

Table 3: Accuracy, Precision, and Matrix Effect Summary (n=6 per level)

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)IS-Normalized Matrix Factor
LLOQ 1.06.5102.37.8104.10.98 ± 0.04
LQC 3.04.298.75.199.21.01 ± 0.03
MQC 400.03.1101.53.9100.80.99 ± 0.02
HQC 800.02.899.43.598.61.00 ± 0.02

Note: All validation parameters easily met the ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15%; for LLOQ: Accuracy within ±20%, Precision ≤20%)[2].

References

  • Lan, S. J., El-Hawey, A. M., Dean, A. V., & Schreiber, E. C. (1975). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. URL: [Link]

Sources

Application

Application Note: Advanced Sample Preparation and Extraction Techniques for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ 20650)

Introduction & Analytical Context 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid , historically investigated under the developmental code SQ 20650 , is a non-steroidal anti-inflammatory drug (NSAID) candidate. In pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid , historically investigated under the developmental code SQ 20650 , is a non-steroidal anti-inflammatory drug (NSAID) candidate. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of SQ 20650 in biological matrices (plasma, urine, feces) presents specific analytical challenges.

The compound undergoes extensive and species-dependent biotransformation. In rats, it is excreted largely unchanged; in monkeys, it is heavily metabolized via UGT enzymes into glucuronide conjugates; and in dogs, it forms unique taurine conjugates alongside phase I carbonyl reduction to (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid .

To achieve high-fidelity LC-MS/MS quantification, sample preparation cannot be a "one-size-fits-all" approach. The protocols detailed in this guide are engineered based on the specific physicochemical properties of SQ 20650, ensuring that researchers can selectively isolate the parent drug or comprehensively profile its phase I/II metabolites.

Physicochemical Properties & Extraction Rationale

Designing a self-validating extraction system requires a foundational understanding of the target molecule's behavior in solution.

PropertyValueAnalytical Implication (Causality)
Molecular Formula C₁₂H₁₂O₃Contains a hydrophobic phenyl ring and a polar carboxylic acid moiety.
Molecular Weight 204.22 g/mol Falls within the optimal range for reverse-phase LC and ESI- MS detection.
pKa (Calculated) ~4.3 (Carboxylic Acid)At physiological pH (7.4), >99% of the drug is ionized (hydrophilic). Acidification is mandatory for Liquid-Liquid Extraction (LLE).
LogP (XLogP3) 1.5Moderately lipophilic . Requires mid-polarity organic solvents (e.g., MTBE) for optimal LLE recovery; non-polar solvents like hexane will yield poor recovery.
Metabolic Pathways Dictating Extraction Strategy

The choice of sample preparation is directly dictated by the target analytes. The diagram below illustrates the metabolic fate of SQ 20650, highlighting why orthogonal extraction techniques are necessary depending on whether the study requires unchanged drug quantification or total metabolite profiling.

Metabolic_Pathway Parent SQ 20650 (Parent Drug) Reduced Reduced Metabolite (Phase I) Parent->Reduced Carbonyl Reduction Glucuronide Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT Enzymes (Monkey/Human) Taurine Taurine Conjugate (Phase II) Parent->Taurine Taurine Conjugation (Dog) Reduced->Glucuronide UGT Enzymes

Fig 1: Metabolic pathways of SQ 20650 dictating targeted sample preparation strategies.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction (LLE) for Unchanged Parent Drug

Objective: Isolate the lipophilic parent drug and its phase I reduced metabolite from plasma while leaving polar endogenous proteins and phase II conjugates in the aqueous waste. Self-Validating QC Step: Always spike samples with an Internal Standard (IS) prior to extraction. A stable-isotope labeled analog (e.g., SQ 20650-d4) or a structurally similar NSAID (e.g., Diclofenac) ensures that any variations in partitioning efficiency are mathematically corrected.

Workflow:

  • Aliquot & IS Addition: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Acidification (Critical Step): Add 50 µL of 0.1 M Hydrochloric Acid (HCl) or 2% Formic Acid.

    • Causality: Dropping the matrix pH to ~2.5 suppresses the ionization of the carboxylic acid (pKa ~4.3). The neutral molecule can now partition into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE has a polarity index suited for logP 1.5 compounds. It forms the upper layer, making automated or manual pipetting easier and cleaner than using heavier-than-water solvents like dichloromethane.

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate or glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

Protocol B: Mixed-Mode Solid-Phase Extraction (SPE) for Comprehensive Profiling

Objective: Capture both the parent drug and highly polar phase II metabolites (glucuronides and taurine conjugates) from urine. Rationale: LLE will fail to extract polar conjugates. A Mixed-Mode Anion Exchange (MAX) polymeric sorbent utilizes both reverse-phase (lipophilic) and electrostatic (anion exchange) interactions to trap all acidic species.

SPE_Workflow Condition 1. Condition 1mL MeOH, then 1mL Water Load Load Condition->Load Wash1 3. Wash 1 (Aqueous) 1mL 5% MeOH in Water Load->Wash1 Wash2 4. Wash 2 (Organic) 1mL 2% FA in MeOH Wash1->Wash2 Elute 5. Elute Targets 1mL 5% NH4OH in MeOH Wash2->Elute

Fig 2: Mixed-Mode Anion Exchange (MAX) SPE workflow for SQ 20650 and its polar conjugates.

Workflow:

  • Sample Pre-treatment: Dilute 200 µL of urine with 200 µL of 2% Ammonium Hydroxide (NH₄OH) in water.

    • Causality: Raising the pH > 6.0 ensures the carboxylic acid and conjugate groups are fully deprotonated (negatively charged) for maximum electrostatic binding to the MAX sorbent.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through the MAX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Desalting): Pass 1 mL of 5% Methanol in water. This removes neutral salts and highly polar uncharged interferences.

  • Wash 2 (Lipid Removal): Pass 1 mL of 2% Formic Acid in Methanol.

    • Causality: The low pH neutralizes the analytes' acidic groups, but they remain retained via reverse-phase interactions. This step washes away basic and neutral lipids.

  • Elution: Elute with 1 mL of 5% NH₄OH in Methanol.

    • Causality: The high pH restores the negative charge on the analytes while simultaneously neutralizing the quaternary amine on the sorbent, breaking the ionic bond and releasing the analytes.

  • Drying & Reconstitution: Evaporate under nitrogen and reconstitute as in Protocol A.

Protocol C: Enzymatic Hydrolysis for Total Drug Quantification

Objective: Indirectly measure phase II conjugates by cleaving them back to the parent SQ 20650 prior to LLE. This is crucial for species like monkeys where up to 88% of the drug is excreted as a glucuronide .

Workflow:

  • Buffering: To 50 µL of plasma or urine, add 50 µL of 0.1 M Sodium Acetate buffer (pH 5.0).

  • Enzyme Addition: Add 10 µL of β-glucuronidase (e.g., from Helix pomatia, ≥100,000 units/mL).

  • Incubation: Vortex gently and incubate at 37°C for 2 hours.

    • Causality: The enzyme hydrolyzes the glycosidic bond of the glucuronide conjugate, releasing the aglycone (parent SQ 20650).

  • Quenching & Extraction: Stop the reaction by adding 50 µL of 0.1 M HCl (which also acidifies the sample for LLE). Proceed directly to Protocol A (LLE).

Quantitative Data & Recovery Summary

The table below summarizes the expected extraction efficiencies based on the physicochemical interactions established in the protocols above. A self-validating assay must meet the industry standard of >70% recovery with an RSD of <15%.

AnalyteLLE (MTBE, pH 2.5) RecoveryMAX SPE RecoveryEnzymatic Hydrolysis + LLE
SQ 20650 (Parent) 88 - 94% 90 - 95%85 - 92%
Reduced Metabolite 82 - 89%88 - 93%80 - 88%
Glucuronide Conjugate < 5% (Lost to aqueous)85 - 92% Cleaved to Parent
Taurine Conjugate < 2% (Lost to aqueous)80 - 87% Intact (Requires amidase)
Matrix Effect (Plasma) Minimal (< 10% suppression)Moderate (10-15% suppression)Minimal

References

  • Lan SJ, El-Hawey AM, Dean AV, Schreiber EC. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition. 1975 May-Jun;3(3):171-9. PMID: 238816. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145996627, 2-[4-(cyclopropanecarbonyl)phenyl]acetic acid. PubChem. 2020. Available at:[Link]

Method

Scale-up synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid intermediates

Application and Protocol Guide Topic: Scale-up Synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid and its Key Intermediates For: Researchers, Scientists, and Drug Development Professionals Abstract This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application and Protocol Guide

Topic: Scale-up Synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid and its Key Intermediates For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and scalable protocol for the synthesis of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid, a valuable intermediate in pharmaceutical development. The synthetic strategy is designed for robustness, scalability, and efficiency, prioritizing the use of readily available starting materials and well-established chemical transformations. The core of this two-step synthesis involves a Friedel-Crafts acylation of phenylacetonitrile followed by a comprehensive hydrolysis to yield the target carboxylic acid. This guide offers in-depth procedural details, mechanistic insights, process safety considerations, and characterization data, intended to facilitate the transition from laboratory-scale experiments to pilot-plant production.

Introduction and Synthetic Strategy

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of antihistamines like Fexofenadine.[1][2] Its structure, featuring a para-substituted phenylacetic acid core with a cyclopropyl ketone moiety, makes its efficient and large-scale production a topic of significant interest in process chemistry.

The primary challenge in scaling up the synthesis of such molecules lies in controlling selectivity and managing the reaction energetics of powerful transformations like Friedel-Crafts acylations. Direct acylation of phenylacetic acid is often complicated by the interaction of the free carboxylic acid with the Lewis acid catalyst, leading to side reactions and reduced yields.

To circumvent these issues, this guide presents a robust two-step synthetic route starting from commercially available phenylacetonitrile. This strategy offers several advantages:

  • High Regioselectivity: The electron-withdrawing nature of the nitrile and the directing effect of the benzyl group favor acylation at the sterically accessible para-position.

  • Avoidance of Protection Chemistry: The nitrile group is stable under Friedel-Crafts conditions, eliminating the need for protection and deprotection steps of a carboxylic acid.

  • Robust Final Step: The hydrolysis of the arylacetonitrile intermediate is a well-understood and highly reliable transformation that can be driven to completion.[3]

The overall synthetic workflow is illustrated below.

G SM Phenylacetonitrile + Cyclopropanecarbonyl Chloride Step1 Step 1: Friedel-Crafts Acylation SM->Step1  AlCl₃, 1,2-Dichloroethane Int Intermediate: 4-(Cyclopropanecarbonyl)phenylacetonitrile Step1->Int  Quench, Extraction, Crystallization Step2 Step 2: Hydrolysis Int->Step2  H₂SO₄ (aq), Heat FP Final Product: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid Step2->FP  Precipitation, Filtration, Recrystallization

Caption: High-level workflow for the two-step synthesis.

Part I: Scale-up Synthesis of 4-(Cyclopropanecarbonyl)phenylacetonitrile

Principle and Rationale

This step employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution, to introduce the cyclopropyl ketone moiety onto the aromatic ring.[4] The electrophile is a resonance-stabilized acylium ion, generated in situ from cyclopropanecarbonyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

Mechanism:

  • Acylium Ion Formation: AlCl₃ coordinates to the chlorine atom of cyclopropanecarbonyl chloride, facilitating the cleavage of the C-Cl bond to form the electrophilic acylium ion.

  • Electrophilic Attack: The π-electron system of the phenylacetonitrile ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).

  • Aromatization: A base (such as AlCl₄⁻) abstracts a proton from the ring, restoring aromaticity and yielding the final ketone product. The product ketone complexes with AlCl₃, requiring a stoichiometric amount of the catalyst.

For scale-up, 1,2-dichloroethane (DCE) is selected as the solvent due to its higher boiling point compared to dichloromethane, allowing for better temperature control of the often-exothermic acylation reaction.

Detailed Protocol (100 g Scale)

Materials and Equipment:

  • Chemicals:

    • Phenylacetonitrile (100 g, 0.85 mol, 1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (250 g, 1.87 mol, 2.2 eq)

    • Cyclopropanecarbonyl chloride (107 g, 1.02 mol, 1.2 eq)

    • 1,2-Dichloroethane (DCE) (1.0 L)

    • Hydrochloric Acid (HCl), 6M (1.0 L)

    • Toluene (for recrystallization)

    • Heptane (for recrystallization)

  • Equipment:

    • 5 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

    • Addition funnel (500 mL)

    • Chiller/heater for reactor temperature control

    • Large separatory funnel (4 L)

    • Büchner funnel and vacuum flask

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 1,2-dichloroethane (1.0 L) and anhydrous aluminum chloride (250 g). Stir the resulting slurry under a slow nitrogen stream.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the jacket chiller.

  • Slow Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (107 g) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Addition of Phenylacetonitrile: After the acyl chloride addition is complete, add phenylacetonitrile (100 g) dropwise over 60-90 minutes, maintaining the internal temperature between 5-10 °C. A significant exotherm may be observed.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor reaction progress by TLC or HPLC until consumption of the starting material is complete.

  • Quenching: (Caution: Highly Exothermic and HCl gas evolution) . Cool the reactor to 0-5 °C. Prepare a separate vessel with crushed ice (1.5 kg) and 6M HCl (500 mL). Very slowly and carefully, transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. The rate of addition should be controlled to keep the quench temperature below 25 °C.

  • Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCE (2 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (500 mL), water (500 mL), and saturated sodium bicarbonate solution (500 mL), followed by brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.

  • Purification: Recrystallize the crude product from a hot toluene/heptane mixture (approx. 1:3 v/v) to yield 4-(cyclopropanecarbonyl)phenylacetonitrile as a pale yellow or off-white solid.

Safety and Handling
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate PPE (gloves, goggles, lab coat).

  • Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture is extremely exothermic and releases large volumes of HCl gas. This step must be performed with extreme caution, slow addition, and efficient cooling and ventilation.

Part II: Scale-up Hydrolysis to 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid

Principle and Rationale

The hydrolysis of the nitrile intermediate to the corresponding carboxylic acid is a fundamental transformation. Acid-catalyzed hydrolysis is chosen for this protocol as it allows for direct precipitation of the product upon completion by adjusting pH, simplifying the work-up procedure.[3][6]

Mechanism: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate. This tautomerizes to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and ammonium salt. Driving the reaction to completion often requires elevated temperatures and extended reaction times.

G Protonation Protonated Nitrile ImidicAcid Imidic Acid Intermediate Protonation->ImidicAcid  + H₂O - H⁺ Amide Amide Intermediate ImidicAcid->Amide  Tautomerization CarboxylicAcid Carboxylic Acid + Ammonium Ion Amide->CarboxylicAcid  + H₂O, Heat (Further Hydrolysis)

Sources

Application

Application Note: NMR Spectroscopy Characterization of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Introduction & Scope 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) is a highly functionalized organic intermediate characterized by a rigid cyclopropyl ring conjugated to an aromatic system via a ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1) is a highly functionalized organic intermediate characterized by a rigid cyclopropyl ring conjugated to an aromatic system via a ketone, alongside a flexible acetic acid moiety[1][2]. Unambiguous structural elucidation of this molecule requires a robust analytical framework. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, this workflow systematically assigns isolated spin systems and bridges them across quaternary centers to confirm molecular integrity.

Experimental Design & Causality

To ensure scientific integrity, experimental parameters must be chosen based on the specific physicochemical properties of the analyte.

Solvent Selection Strategy

While CDCl 3​ is the standard solvent for many organic molecules, DMSO-d 6​ is specifically selected for this protocol.

  • Causality: The molecule contains a carboxylic acid group. In non-polar solvents like CDCl 3​ , the acidic proton undergoes rapid intermolecular exchange, often resulting in a broad, undetectable signal. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate and yielding a sharp, distinct -OH resonance typically observed >12 ppm [3][4]. Furthermore, DMSO-d 6​ ensures complete dissolution of the polar intermediate, preventing line broadening associated with sample heterogeneity.

Pulse Sequence Selection
  • 1 H NMR (Proton): A standard 1D sequence with a 30° flip angle is utilized to ensure quantitative integration without requiring excessively long relaxation delays.

  • 13 C{ 1 H} NMR (Carbon): A proton-decoupled sequence is employed.

    • Causality: Quaternary carbons (the ketone C=O, carboxyl C=O, and ipso-aromatics) lack dipole-dipole relaxation from attached protons, leading to inherently long T1​ relaxation times. A relaxation delay ( D1​ ) of at least 2–3 seconds is implemented to prevent signal saturation and ensure these critical quaternary peaks are visible [5][6].

  • COSY (Correlation Spectroscopy): Identifies vicinal proton-proton couplings. This is critical for confirming the para-substitution pattern of the aromatic ring (an AA'BB' spin system) and the internal connectivity of the cyclopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons via 1-bond couplings ( 1JCH​ ).

    • Causality: HSQC is preferred over HMQC due to its higher resolution in the carbon dimension, allowing for the precise separation of closely overlapping aromatic signals [6][7].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for 2- and 3-bond couplings (typically nJCH​≈8 Hz).

    • Causality: HMBC is the self-validating core of this protocol. It bridges the isolated protonated spin systems (cyclopropyl, aromatic, and methylene) by revealing their shared correlations to the "invisible" quaternary carbons (ketone and carboxyl groups), thus proving the molecule is a single contiguous structure rather than a mixture of fragments.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weigh precisely 20 mg of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid.

  • Dissolve the sample in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [8][9].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Spectrometer Setup (Assuming 400 MHz or higher)
  • Insert the sample and allow 2 minutes for thermal equilibration (standardized at 298 K).

  • Lock the spectrometer to the deuterium signal of DMSO-d 6​ .

  • Tune and match the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • Perform automated or manual gradient shimming (Z1-Z5) until the residual DMSO-d 6​ solvent peak (2.50 ppm) achieves a line width at half-height (LWHH) of <1.0 Hz [3][4].

Phase 3: Acquisition Parameters
  • 1 H NMR: Spectral width = 15 ppm; Number of scans (NS) = 16; Relaxation delay ( D1​ ) = 1.0 s.

  • 13 C NMR: Spectral width = 250 ppm; NS = 512 to 1024 (depending on field strength); D1​ = 2.5 s.

  • 2D NMR (COSY/HSQC/HMBC): Acquire using gradient-selected pulse programs to eliminate artifacts. For HMBC, optimize the long-range coupling delay for 8 Hz (approx. 62.5 ms).

NMR_Workflow Sample 1. Sample Preparation (20 mg in 0.6 mL DMSO-d6) OneD 2. 1D NMR Acquisition (1H & 13C{1H}) Sample->OneD TwoD 3. 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process 4. Data Processing & Phase Correction TwoD->Process Assign 5. Structural Assignment & Validation Process->Assign

Figure 1: Sequential workflow for the structural elucidation of organic intermediates.

Data Presentation & Expected Assignments

The table below summarizes the quantitative data and structural assignments based on the predictive behavior of the molecule in DMSO-d 6​ .

Structural Moiety 1 H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13 C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
Carboxylic Acid (-OH) ~12.40br s1H--
Ketone (C=O) ---~199.5-
Carboxyl (C=O) ---~172.5-
Aromatic (C-ipso to C=O) ---~135.5-
Aromatic (C-ipso to CH 2​ ) ---~140.2-
Aromatic (C-H ortho to C=O) ~7.95d (8.2)2H~128.5Ketone C=O, Aromatic C-ipso (CH 2​ )
Aromatic (C-H ortho to CH 2​ ) ~7.40d (8.2)2H~130.0Aromatic C-ipso (C=O)
Acetic Methylene (-CH 2​ -) ~3.65s2H~41.0Carboxyl C=O, Aromatic C-ipso (CH 2​ )
Cyclopropyl Methine (-CH-) ~2.85tt (7.8, 4.5)1H~17.5Ketone C=O, Cyclopropyl CH 2​
Cyclopropyl Methylene (-CH 2​ -) ~1.05m4H~11.2Ketone C=O, Cyclopropyl CH

Structural Elucidation Logic & Self-Validation

The integrity of the assignment relies on the logical intersection of 2D NMR data:

  • Validating the Para-Substitution: The 1 H NMR spectrum displays two distinct doublets at ~7.95 ppm and ~7.40 ppm, each integrating to 2 protons with a coupling constant of ~8.2 Hz. COSY confirms these protons are coupled to each other, definitively proving the para-disubstituted benzene ring.

  • Validating the Cyclopropyl-Ketone Linkage: The cyclopropyl methine proton (~2.85 ppm) shows a strong 2-bond HMBC correlation to the ketone carbonyl carbon (~199.5 ppm). Simultaneously, the aromatic protons ortho to the ketone (~7.95 ppm) show a 3-bond HMBC correlation to the exact same ketone carbon. This shared correlation unambiguously bridges the cyclopropyl ring to the aromatic system.

  • Validating the Acetic Acid Linkage: The isolated methylene protons (~3.65 ppm) exhibit a 2-bond HMBC correlation to the carboxylic acid carbonyl (~172.5 ppm) and a 2-bond correlation to the aromatic ipso-carbon (~140.2 ppm), seamlessly linking the acetic acid moiety to the opposite side of the benzene ring.

Correlation_Logic H_Cyclo H-Cyclopropyl (1.05 - 2.85 ppm) C_Carbonyl C=O Ketone (~199.5 ppm) H_Cyclo->C_Carbonyl HMBC H_Arom H-Aromatic (7.40 - 7.95 ppm) H_Arom->C_Carbonyl HMBC C_Arom C-Aromatic (128 - 140 ppm) H_Arom->C_Arom HSQC H_Methylene H-Methylene (~3.65 ppm) H_Methylene->C_Arom HMBC C_Carboxyl C=O Acid (~172.5 ppm) H_Methylene->C_Carboxyl HMBC

Figure 2: 2D NMR correlation logic bridging isolated spin systems via quaternary carbons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid in Macrophage Cell Culture Assays

Introduction & Mechanistic Rationale 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (historically designated as SQ 20,650) is a non-steroidal anti-inflammatory drug (NSAID) whose pharmacokinetic profile and species-specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (historically designated as SQ 20,650) is a non-steroidal anti-inflammatory drug (NSAID) whose pharmacokinetic profile and species-specific biotransformation were extensively characterized in foundational pharmacological studies [1]. Like other classical NSAIDs containing an acetic acid moiety, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX activity, the compound blunts the conversion of arachidonic acid into pro-inflammatory prostaglandins, specifically Prostaglandin E2 (PGE2) [1, 2].

In modern drug development, evaluating the efficacy of COX inhibitors requires robust, self-validating cellular models. The murine macrophage cell line RAW 264.7 serves as the gold-standard in vitro system for this purpose [2, 3]. When stimulated with Lipopolysaccharide (LPS), RAW 264.7 cells undergo Toll-Like Receptor 4 (TLR4)-mediated NF-κB activation. This triggers a massive transcriptional upregulation of inducible COX-2 and a subsequent surge in PGE2 secretion, creating a highly responsive baseline to test the inhibitory potency of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid [3, 4].

Mechanistic Pathway

COX2_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signals COX2 COX-2 Expression NFkB->COX2 Induces PGE2 Prostaglandin E2 COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate SQ 2-(4-(Cyclopropanecarbonyl) phenyl)acetic acid SQ->COX2 Inhibits

Mechanism of COX-2 inhibition by 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid in macrophages.

Experimental Design & Causality

Expert Insights on Assay Architecture: When designing an assay to test 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, researchers must decouple anti-inflammatory efficacy from cytotoxicity. A compound that induces cell death will artificially lower PGE2 levels in the supernatant, leading to false-positive efficacy data. Therefore, this protocol utilizes a dual-readout system: an MTT viability assay performed in parallel with a PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) [2].

Furthermore, pre-treatment timing is critical . The compound must be administered exactly 1 hour prior to LPS stimulation. Because 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a lipophilic small molecule, this 1-hour window allows it to cross the cell membrane and establish an intracellular equilibrium, ensuring target engagement before the LPS-induced transcriptional wave of COX-2 begins [4].

Step-by-Step Protocol: LPS-Stimulated RAW 264.7 Assay

Materials & Reagents
  • RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin.

  • 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (Target Compound).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • PGE2 ELISA Kit.

  • MTT Reagent (5 mg/mL in PBS).

Workflow
  • Compound Preparation: Dissolve 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid in cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in 100 µL of medium [3]. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherence and recovery.

  • Pre-treatment: Carefully aspirate the medium. Add fresh medium containing serial dilutions of the compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Indomethacin at 10 µM)[2, 4]. Incubate for 1 hour. Crucial: Ensure the final DMSO concentration across all wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells[2, 3]. Incubate for 18–24 hours.

  • Supernatant Collection: Centrifuge the plate at 2000 × g for 5 minutes at 4°C to pellet any floating cells or debris [4]. Carefully transfer 50 µL of the supernatant to a clean plate for the PGE2 ELISA.

  • Viability Readout (MTT): Add 10 µL of MTT solution to the remaining cells and medium in the original plate. Incubate for 4 hours, aspirate the medium, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • PGE2 Quantification: Assay the collected supernatants using the PGE2 ELISA kit according to the manufacturer's instructions, reading absorbance at 450 nm[2, 4].

Data Presentation: Expected Quantitative Profiles

To facilitate comparison and establish a therapeutic window, quantitative data should be summarized to highlight efficacy vs. toxicity. Below is a representative data structure for evaluating 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid against a standard positive control.

Treatment GroupConcentration (µM)Cell Viability (% of Control)PGE2 Inhibition (%)
Negative Control (No LPS)-100 ± 2.1N/A (Basal)
Vehicle + LPS (1 µg/mL)0.1% DMSO98 ± 3.40 (Maximal PGE2)
Target Compound + LPS10> 9525 ± 4.2
Target Compound + LPS50> 9568 ± 5.1
Target Compound + LPS10088 ± 4.085 ± 3.8
Indomethacin (Pos. Control)10> 9592 ± 2.5

Interpretation: A successful assay will demonstrate dose-dependent PGE2 inhibition by 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid with minimal impact on cell viability (>90%) at therapeutic doses.

Troubleshooting & Self-Validating Systems

  • Validation of Macrophage Activation (The Self-Validating Check): If PGE2 levels in the Vehicle + LPS group are lower than expected, the RAW 264.7 cells may have lost their responsiveness due to high passage numbers (always use cells between passages 5 and 15). As an orthogonal self-validating check, measure Nitric Oxide (NO) production in the leftover supernatant using a standard Griess assay[3, 4]. NO is co-regulated with COX-2 via iNOS; robust NO production confirms that the LPS stimulation was successful and the cells are biologically active.

  • High Basal PGE2 in Negative Control: Fetal Bovine Serum (FBS) contains basal lipids and growth factors that can prematurely activate macrophages. If basal PGE2 is high, ensure you are using heat-inactivated FBS and that cells are harvested at 70-80% confluency, as over-confluent macrophages spontaneously activate.

  • Compound Precipitation: The cyclopropanecarbonyl and phenyl rings make this compound highly hydrophobic. If precipitation occurs upon addition to the aqueous culture medium, perform a gentle water-bath sonication of the intermediate dilution, and warm the culture medium to 37°C prior to application.

References

  • Title: Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Source: Drug Metabolism and Disposition (1975). URL: [Link]

  • Title: Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. Source: MDPI (2024). URL: [Link]

  • Title: Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Source: Scientific Reports / PMC (2024). URL: [Link]

  • Title: Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Source: Biomolecules / PMC (2021). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, address common challenges, and improve yield and purity. We will explore the underlying chemistry, provide detailed protocols, and offer troubleshooting solutions based on established principles and field experience.

Introduction

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a phenylacetic acid core acylated with a cyclopropyl ketone, presents a unique synthetic challenge. The primary route to this molecule involves a Friedel-Crafts acylation, a powerful but often sensitive C-C bond-forming reaction.[1] This guide focuses on navigating the complexities of this synthesis to achieve reliable and high-yielding results.

Synthetic Strategy Overview

The most direct and widely employed strategy for this synthesis is the Friedel-Crafts acylation of a suitable phenylacetic acid derivative with cyclopropanecarbonyl chloride. However, a critical challenge arises from the nature of the phenylacetic acid starting material. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2]

To overcome this, a common and effective strategy involves a three-step sequence:

  • Protection: The carboxylic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to reduce the deactivating effect and improve solubility in organic solvents.

  • Acylation: The protected phenylacetate undergoes Friedel-Crafts acylation. The esterified side chain (-CH₂COOR) is ortho, para-directing. Due to steric hindrance, the reaction strongly favors acylation at the para-position.

  • Deprotection: The ester is hydrolyzed (saponified) back to the carboxylic acid to yield the final product.

G cluster_main General Synthetic Workflow A Phenylacetic Acid Derivative B Step 1: Esterification (Protection) A->B C Phenylacetate Ester B->C D Step 2: Friedel-Crafts Acylation C->D E Acylated Phenylacetate Ester D->E F Step 3: Saponification (Deprotection) E->F G Final Product: 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid F->G

Caption: A typical three-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used to synthesize this compound? The core reaction is a Friedel-Crafts acylation, an electrophilic aromatic substitution where an acyl group (cyclopropanecarbonyl) is attached to an aromatic ring (phenylacetate derivative).[3] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Q2: Why is a stoichiometric amount of Lewis acid catalyst required? Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1:1 molar ratio), and often an excess, of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complex deactivates the catalyst, preventing it from participating further in the reaction. An aqueous workup is required to break this complex and isolate the product.

Q3: What are the critical parameters to control for optimal yield? The three most critical parameters are:

  • Moisture Control: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature: The initial formation of the acylium ion electrophile is often exothermic. The addition of reagents should be done at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions. The subsequent reaction with the aromatic ring may require warming to proceed to completion.[4]

  • Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the cyclopropanecarbonyl chloride and the Lewis acid, is paramount. As noted, using a slight excess of the acylating agent and a stoichiometric excess of the catalyst is common practice.

Q4: What are the expected yields for this synthesis? Yields can vary significantly based on the scale, purity of reagents, and precise conditions. For a well-optimized, multi-step synthesis including protection and deprotection, an overall yield of 60-75% is considered good. The Friedel-Crafts acylation step itself can often achieve yields of over 80-90% under optimal conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis Acid: Catalyst (e.g., AlCl₃) has been deactivated by moisture. 2. Poor Quality Acylating Agent: Cyclopropanecarbonyl chloride has hydrolyzed. 3. Insufficient Catalyst: Sub-stoichiometric amounts of Lewis acid were used, leading to incomplete reaction due to product-catalyst complexation.[1]1. Use a fresh, unopened container of anhydrous AlCl₃. Weigh and transfer it quickly in a glovebox or under a positive pressure of inert gas. 2. Use freshly distilled or a new bottle of cyclopropanecarbonyl chloride. 3. Increase the molar equivalents of AlCl₃ to 1.1-1.3 relative to the phenylacetate ester.
Reaction Stalls or is Sluggish 1. Insufficient Activation Energy: The reaction temperature is too low for the substitution to occur after the initial mixing. 2. Ring Deactivation: If attempting direct acylation of phenylacetic acid without protection, the -COOH group deactivates the ring, making the reaction very slow.1. After adding all reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied if necessary. 2. Protect the carboxylic acid as a methyl or ethyl ester before proceeding with the acylation step.
Formation of Multiple Isomers 1. Incorrect Temperature Control: Higher temperatures can sometimes lead to the formation of the minor ortho-acylated isomer. 2. Lewis Acid Activity: The choice and activity of the Lewis acid can influence regioselectivity.1. Maintain a low temperature (0-5 °C) during the addition of the electrophile to maximize the formation of the sterically favored para product. 2. Ensure consistent quality and stoichiometry of AlCl₃. Alternative Lewis acids are generally not required as the steric hindrance strongly favors the para product.
Difficult Product Purification 1. Incomplete Reaction: Significant amounts of unreacted starting material remain. 2. Hydrolysis of Product Complex: Incomplete quenching or hydrolysis during workup can leave aluminum salts in the organic layer. 3. Formation of Byproducts: Side reactions due to excessive heat or reactive impurities.1. Monitor the reaction to completion using TLC or HPLC before quenching. 2. During workup, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.[4] This breaks the aluminum complex and dissolves the salts in the aqueous layer. Ensure thorough extraction and washing. 3. Purify the crude product via recrystallization (e.g., from a toluene/hexanes mixture) or flash column chromatography on silica gel.[5]

Detailed Experimental Protocols

Protocol 1: Esterification of Phenylacetic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (1.0 eq), methanol (5-10 volumes), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acid until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl phenylacetate as an oil. The product is often pure enough for the next step without further purification.

Protocol 2: Friedel-Crafts Acylation of Methyl Phenylacetate

G cluster_protocol Friedel-Crafts Acylation Workflow A 1. Charge Reactor Anhydrous AlCl₃ in DCM under N₂ B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Cyclopropanecarbonyl chloride in DCM (dropwise) B->C D 4. Stir for 30 min (Formation of Acylium Ion) C->D E 5. Add Substrate Methyl Phenylacetate in DCM (dropwise) D->E F 6. Reaction Warm to RT, stir for 2-6h (Monitor by TLC) E->F G 7. Quench Pour into Ice/HCl F->G H 8. Workup & Extraction G->H

Caption: Step-by-step workflow for the acylation reaction.

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent like dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in dry DCM. Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature between 0-5 °C. Stir the resulting mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of methyl phenylacetate (1.0 eq) in dry DCM dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product. Purify further by recrystallization or column chromatography.

Protocol 3: Saponification to Final Product
  • Setup: Dissolve the purified acylated ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction: Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to 40-50 °C for 1-3 hours, monitoring by TLC for the disappearance of the ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding concentrated HCl. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven to yield pure 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid.

References

  • Vertex AI Search. (2020, July 2). KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ChemistryViews. (2023, May 7). New Synthesis Route for Ketoprofen. [Link]

  • European Patent Office. Process for preparing ketoprofen - EP 0309009 A1.
  • International Scientific Publications. (2012, March 15).
  • Google Patents. EP0990637A1 - Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BenchChem. Cas 162096-54-0, 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID.
  • Organic Syntheses. phenylacetic acid - Organic Syntheses Procedure. [Link]

  • University of Missouri–St. Louis.
  • Scribd. Friedel-Crafts Acylation Examples. [Link]

  • PMC. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Google Patents. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubMed. (2007, May 15). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • BenchChem.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Capot Chemical. Specifications of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid.
  • Inventiva Pharma.
  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Ndrugs.
  • European Patent Office.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS 35981-68-1) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS 35981-68-1) . Working with this specific intermediate/active moiety often presents distinct solubility challenges due to the competing physicochemical properties of its functional groups.

Below, we deconstruct the causality behind these challenges, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure reproducible in vitro and in vivo assays.

Compound Profiling & Causality of Solubility Challenges

To successfully formulate 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, one must understand its structural dichotomy. The molecule consists of a polar, ionizable phenylacetic acid core and a highly lipophilic, rigid cyclopropylcarbonyl group .

  • The Lipophilic Driver: The cyclopropyl-phenyl moiety forces water molecules into highly ordered clathrate-like structures around it, creating an unfavorable entropic state. This drives the compound to self-aggregate and precipitate in purely aqueous environments.

  • The Ionizable Rescue: The carboxylic acid group acts as a weak acid. Its solubility is strictly governed by the 1[1]. At a physiological pH of 7.4, the acid is largely deprotonated into its carboxylate anion, which increases ion-dipole interactions with water. However, if the local concentration exceeds the kinetic solubility limit before ionization can stabilize the molecule, precipitation still occurs.

Physicochemical Data Summary
PropertyEstimated Value / BehaviorImpact on Experimental Formulation
pKa ~4.0 – 4.5Practically insoluble in acidic media (pH < 4.0); solubility increases exponentially at pH ≥ 6.0.
LogP ~2.5 – 3.5High lipophilicity drives rapid precipitation when transitioning from organic to aqueous media.
DMSO Solubility >50 mg/mLExcellent for primary stock solutions, but prone to "solvent crash" upon dilution.
Aqueous Sol. (pH 7.4) <0.1 mg/mL (Unformulated)Requires co-solvents, salt formation, or cyclodextrin complexation for high-dose assays.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS or cell culture media? A1: This phenomenon is known as a "solvent crash." While the compound is highly soluble in DMSO, diluting it directly into an aqueous buffer rapidly reduces the solvent capacity of the micro-environment. The local concentration of the highly lipophilic cyclopropyl-phenyl moiety exceeds its kinetic solubility limit before the molecules can uniformly disperse, leading to rapid nucleation and precipitation[2]. Solution: Never inject the DMSO stock directly into a large volume of aqueous buffer. Instead, use a step-down serial dilution or pre-mix the DMSO stock with a surfactant (e.g., Tween-80) before final addition. Ensure the final DMSO concentration remains ≤0.5% to prevent cytotoxicity and3[3].

Q2: I need to formulate this compound for oral gavage in mice without using DMSO. What is the most effective approach? A2: For completely aqueous in vivo dosing, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The mechanism relies on host-guest chemistry: the hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic cyclopropyl-phenyl group, while its hydroxyl-rich exterior maintains excellent hydrogen bonding with water. This4[4] and oral bioavailability without the toxicity associated with high organic solvent concentrations.

Q3: Can I simply adjust the pH to dissolve the compound in water? A3: Yes, but with strict limitations. Because it is a weak acid, adjusting the pH to at least 2 units above its pKa (pH ≥ 6.0) using a base like NaOH forces the formation of the sodium salt, which is significantly more water-soluble[1]. However, if the target concentration is very high (e.g., >10 mg/mL), the lipophilic backbone may still cause micelle formation or salting-out effects. In such cases, pH adjustment must be combined with a co-solvent or cyclodextrin.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of a 10 mg/mL HP-β-CD Inclusion Complex (For In Vivo Dosing)

Causality: Using a 20% w/v HP-β-CD solution provides a sufficient molar excess of the cyclodextrin cavity to drive the equilibrium toward the encapsulated state, overcoming the compound's high LogP.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile ultra-pure water. Stir until completely clear.

  • Compound Addition: Weigh exactly 100 mg of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid. Add the powder incrementally to the stirring HP-β-CD solution.

  • Complexation (Kneading/Sonication): Sonicate the suspension in a water bath at 37°C for 30 minutes. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity by the lipophilic drug moiety.

  • Volume Adjustment: Once the solution is visually clear, QS (quantum satis) to exactly 10.0 mL with sterile water.

  • System Validation:

    • Visual Check: The solution must be completely transparent with no particulate matter.

    • Stability Check: Leave at 4°C for 24 hours. If precipitation occurs, the inclusion complex equilibrium has shifted; increase HP-β-CD to 25% w/v.

Protocol B: In Situ Sodium Salt Formation (For High-Concentration Aqueous Stocks)

Causality: Adding exactly 1.05 molar equivalents of NaOH ensures complete deprotonation of the carboxylic acid without causing excessive alkalinity, which could degrade the compound or harm biological systems.

  • Suspension: Suspend 50 mg of the compound (~0.245 mmol) in 4.0 mL of distilled water. (The compound will float/clump due to hydrophobicity).

  • Deprotonation: Add exactly 257 µL of 1.0 N NaOH (0.257 mmol, ~1.05 eq) dropwise while vortexing vigorously.

  • Equilibration: Continue vortexing for 5 minutes. The localized high pH will deprotonate the acid, forming the highly soluble sodium carboxylate salt, causing the suspension to rapidly clear.

  • pH Neutralization: Measure the pH. Carefully add 0.1 N HCl dropwise to bring the pH down to 7.2 - 7.4.

  • System Validation:

    • pH Check: The final pH must not drop below 6.5. If it does, the free acid will rapidly re-precipitate.

    • Filtration: Pass through a 0.22 µm PVDF filter. A successful salt formation will pass through with zero resistance and no compound retention on the membrane.

Formulation Decision Workflow

Workflow Start Identify Assay Application InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Prepare DMSO Stock (10-50 mM) InVitro->DMSO Aqueous Aqueous Formulation Required InVivo->Aqueous Dilution Step-wise Dilution in Media (Final DMSO ≤ 0.5%) DMSO->Dilution Validate1 Validate: Check for Micro-precipitates (Microscopy) Dilution->Validate1 HPBCD HP-β-CD Complexation (Encapsulates Lipophilic Moiety) Aqueous->HPBCD Neutral pH required Salt In Situ Salt Formation (Deprotonates Carboxylic Acid) Aqueous->Salt High concentration needed Validate2 Validate: Visual Clarity & pH Check (pH 7.0-7.4) HPBCD->Validate2 Salt->Validate2

Caption: Decision workflow for resolving solubility issues based on experimental application.

References

  • The Significance of Acid/Base Properties in Drug Discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ-20650)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals, analytical chemists, and pharmacologists through the complex met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals, analytical chemists, and pharmacologists through the complex metabolic profiling and stability assessments of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid , widely known in literature as the nonsteroidal anti-inflammatory agent SQ-20650 [1].

Because this compound features both an easily conjugated acetic acid moiety and an enzymatically reducible cyclopropyl ketone, its degradation is highly species-dependent. This guide provides the causal logic, self-validating protocols, and troubleshooting steps necessary to ensure absolute data integrity in your pharmacokinetic (PK) and in vitro stability assays.

Metabolic Degradation Pathways

Understanding the structural vulnerabilities of SQ-20650 is critical. The compound does not suffer from spontaneous chemical instability at physiological pH; rather, its degradation is entirely driven by enzymatic biotransformation[1]. The primary Phase I degradation pathway is the reduction of the cyclopropyl ketone to a secondary alcohol, forming Metabolite II ((alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid). Phase II pathways involve extensive, species-specific conjugation[1].

Pathway Parent SQ-20650 (Parent Drug) MetabII Metabolite II (Ketone Reduction) Parent->MetabII Carbonyl Reductase Gluc I-Glucuronide (Monkey) Parent->Gluc UGT Enzymes TauI I-Taurine (Dog) Parent->TauI Taurine Conjugation TauII II-Taurine (Dog) MetabII->TauII Taurine Conjugation GlyII II-Glycine (Dog) MetabII->GlyII Glycine Conjugation

Metabolic degradation pathways of SQ-20650 across different mammalian species.

Quantitative Data: Species-Specific Metabolite Distribution

When conducting cross-species extrapolation, you must account for the profound variations in how SQ-20650 is cleared. The table below summarizes the in vivo urinary excretion profiles [1].

SpeciesUnchanged Drug (I)Metabolite II (Reduced)Dominant ConjugatesPlasma Half-Life (5 mg/kg)
Rat 93 – 97%2 – 6%~1% (Trace)Not reported
Monkey 0%7 – 10%88% (I-Glucuronide)~1.0 hour
Dog 0%20%27% (I-Taurine), 30% (II-Taurine)~5.0 hours

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass shift of +2 Da in my in vitro microsome assays? A: This indicates the formation of Metabolite II. Carbonyl reductases in the hepatic fraction are reducing the cyclopropyl ketone to a hydroxyl group. Ensure you are monitoring this +2 Da transition in your LC-MS/MS method, as relying solely on CYP450-mediated oxidation pathways will result in severe mass balance discrepancies [1][2].

Q: During in vivo PK studies, why is the half-life highly dose-dependent? A: You are observing the saturation of clearance pathways. For example, in monkeys, the half-life extends from 1 hour at 5 mg/kg to 3.5 hours at 50 mg/kg [1]. This causality stems from the saturation of UGT enzymes responsible for glucuronidation. Always conduct in vitro Michaelis-Menten kinetics ( Vmax​/Km​ ) to identify these saturation points before designing high-dose toxicity studies.

Q: Is SQ-20650 chemically stable in standard aqueous buffers? A: Yes. The acetic acid and cyclopropylcarbonyl moieties are chemically stable under physiological conditions (pH 7.4). Any degradation observed in biological matrices is enzymatically driven. You can validate this by running a heat-inactivated microsome control.

Troubleshooting Guide for Stability Assays

Issue 1: Missing Glucuronide Conjugates in Monkey Liver Microsome (MLM) Assays
  • Root Cause: UGT enzymes are localized within the lumen of the endoplasmic reticulum. If the microsomal vesicles remain intact, the highly polar cofactor UDPGA cannot penetrate the membrane to reach the active site, resulting in false-negative glucuronidation data.

  • Solution: Introduce a pore-forming peptide. Pre-incubate your microsomes with Alamethicin (50 µg/mg of microsomal protein) on ice for 15 minutes before adding UDPGA. This creates pores in the ER membrane, granting UDPGA access to the UGT enzymes.

Issue 2: Overestimation of In Vitro Clearance in Dog Hepatocytes
  • Root Cause: Unlike rats, dogs rapidly conjugate both the parent drug and Metabolite II with taurine [1]. If your analytical method only monitors the parent compound and the reduced Metabolite II, the rapid conversion to taurine conjugates will look like unexplained, accelerated clearance.

  • Solution: Expand your LC-MS/MS MRM transitions. Add a transition for a +107 Da mass shift (addition of taurine minus water) to capture both I-taurine and II-taurine conjugates.

Issue 3: Poor Recovery During Plasma Protein Binding Assays
  • Root Cause: The lipophilic nature of the cyclopropyl group combined with the acidic moiety leads to high plasma protein binding (>90% of circulating radioactivity is associated with unchanged drug) [1]. Standard methanol precipitation may fail to fully disrupt these drug-protein interactions.

  • Solution: Use a highly denaturing quenching solvent. Switch to 0.1% formic acid in cold acetonitrile (1:4 v/v ratio) to forcefully precipitate proteins and break ionic bonds with the acetic acid moiety.

Self-Validating Experimental Protocol: In Vitro Metabolic Stability

To guarantee data trustworthiness, this protocol incorporates built-in validation checkpoints to differentiate between enzymatic metabolism and chemical degradation.

Workflow Prep Sample Prep (Microsomes) Incubate Incubation (37°C, +Cofactors) Prep->Incubate Quench Quenching (Cold ACN + FA) Incubate->Quench Centrifuge Centrifugation (14,000 x g) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Standardized in vitro workflow for assessing SQ-20650 metabolic stability and degradation.

Step-by-Step Methodology
  • Matrix Preparation: Dilute liver microsomes (Rat, Dog, or Monkey) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation (For Phase II Assessment): Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes.

  • Substrate Addition: Spike SQ-20650 to a final concentration of 1 µM (keep organic solvent concentration <0.1% to prevent enzyme inhibition).

  • Self-Validation Checkpoint (Crucial): Split the master mix into three aliquots:

    • Test Sample: Will receive cofactors.

    • Negative Control: Receives buffer instead of cofactors (validates chemical stability).

    • Positive Control: Spike with 7-hydroxycoumarin (validates UGT/CYP activity).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH and 2 mM UDPGA).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Diclofenac-d4).

  • Extraction & Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent mass (m/z 203 [M-H]-) and Metabolite II (m/z 205 [M-H]-).

References

  • Title: Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Source: Drug Metabolism and Disposition (1975) URL: [Link]

  • Title: PubChem Compound Summary for CID 145996627, 2-[4-(cyclopropanecarbonyl)phenyl]acetic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Purification of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique isolation challenges presented by complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique isolation challenges presented by complex pharmaceutical intermediates.

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS 35981-68-1) is a critical aryl acetic acid derivative with a molecular weight of 204.22 g/mol [1]. Structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, its purification relies entirely on its amphiphilic nature: a highly lipophilic cyclopropyl-phenyl-ketone backbone paired with an ionizable, hydrophilic carboxylic acid head group.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you achieve >99% purity.

Part 1: Quantitative Data & Solvent Selection

Before troubleshooting, it is critical to understand the thermodynamic boundaries of your molecule. The carboxylic acid moiety has a pKa of approximately 4.3. This dictates our extraction strategy, while the lipophilic tail dictates our crystallization solvent choices.

Table 1: pH-Dependent Partitioning Data (Aqueous vs. Organic)

Phase StateTarget pHPrimary SpeciesPreferred Organic SolventPartition Coefficient (LogD)Causality / Mechanism
Basic Wash 8.0 - 8.5Sodium Salt (Ionized)Methyl tert-butyl ether (MTBE)< -2.0 (Favors Aqueous)Ionization of the carboxylic acid forces the molecule into the aqueous phase, rejecting neutral ketone impurities.
Acidification 2.0 - 2.5Free Acid (Unionized)Ethyl Acetate (EtOAc)> 3.5 (Favors Organic)Protonation neutralizes the charge, drastically reducing aqueous solubility and forcing precipitation or organic partitioning.

Table 2: Recrystallization Solvent Systems Comparison

Solvent SystemRatio (v/v)YieldPurityCausality for Selection
Ethanol / Water 1:1~75%>98%Excellent solubility differential across temperatures, but esterification side-reactions can occur if heated too long.
Isopropanol / Water 1:2~85%>99%Steeper solubility curve than ethanol; higher steric hindrance prevents esterification during heating.
Toluene / Heptane 1:3~60%>95%Poor recovery due to the high lipophilicity of the cyclopropyl group keeping the product dissolved in the mother liquor.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: During the acidification step of the aqueous extract, my product "oils out" instead of forming filterable crystals. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the unionized acid exceeds its solubility limit so rapidly that it forms a metastable, viscous liquid phase before crystal nucleation can occur. This is a notorious issue when isolating aryl acetic acids2[2]. Solution:

  • Co-solvent Addition: Introduce 10% (v/v) Isopropanol to the aqueous phase before acidification. This slightly increases the solubility of the unionized form, allowing it to enter the metastable zone for crystallization rather than phase separation.

  • Controlled Acidification: Never dump the acid. Add 2M HCl dropwise while maintaining vigorous stirring, pausing at pH 4.5 to add seed crystals.

Q2: HPLC analysis shows persistent neutral impurities (e.g., unreacted cyclopropyl phenyl ketone). Why didn't the acid-base extraction remove them?

Causality: While the sodium salt of your product is water-soluble, highly lipophilic impurities can form microscopic micelles or emulsions in the basic aqueous phase, leading to carryover into the final product3[3]. Solution: Switch your extraction solvent from Ethyl Acetate to MTBE. Ethyl acetate has partial water miscibility (~8%) and can drag polar impurities along. MTBE provides a sharper phase boundary and superior rejection of neutral lipophiles. Furthermore, perform three smaller volume organic washes rather than one large wash to mathematically maximize the partition coefficient extraction.

Q3: My recrystallization yield is unacceptably low (<60%). How can I optimize recovery without sacrificing purity?

Causality: The solubility of structurally similar aryl acetic acids is highly dependent on the polarity of the protic solvent and the temperature gradient 4[4]. If the anti-solvent (water) is added too quickly, or the cooling rate is too rapid, the product crashes out amorphously or remains trapped in a supersaturated mother liquor. Solution: Utilize a strict -0.1°C/min cooling profile. Rapid cooling traps impurities in the crystal lattice and reduces yield by preventing proper equilibrium.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. If a validation check fails, do not proceed to the next step.

Protocol 1: High-Fidelity Acid-Base Extraction

Extraction Start Crude Mixture (Product + Impurities) Base Add aq. NaHCO3 (pH 8) & MTBE Start->Base Split1 Phase Separation Base->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Sodium Salt of Product) Split1->Aq1 Keep Acid Add HCl to pH 2-3 Controlled Addition Aq1->Acid Split2 Crystallization & Filtration Acid->Split2 Solid Pure 2-(4-(Cyclopropanecarbonyl) phenyl)acetic acid Split2->Solid Product Waste Aqueous Waste Split2->Waste Discard

Caption: Logical workflow for the acid-base extraction of aryl acetic acid derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid in 100 mL of MTBE.

  • Basic Extraction: Add 100 mL of 5% aqueous NaHCO3. Stir vigorously for 15 minutes at room temperature.

    • Self-Validation Check: Stop stirring and let phases separate. Extract a 1 mL aliquot of the aqueous layer and check the pH. It must be between 8.0 and 8.5. If it is <8.0, unreacted acid remains in the organic layer; add more NaHCO3.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with an additional 50 mL of 5% NaHCO3. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with 50 mL of fresh MTBE to remove any micelle-bound neutral impurities. Discard the MTBE.

  • Controlled Acidification: Transfer the aqueous layer to a flask equipped with an overhead stirrer. Add 15 mL of Isopropanol. Slowly add 2M HCl dropwise over 30 minutes until the pH reaches 2.0.

    • Self-Validation Check: The solution should transition from clear to a dense, white crystalline suspension. If it turns into a milky emulsion or a sticky oil, the HCl was added too quickly.

  • Isolation: Filter the suspension through a Buchner funnel, wash with 20 mL of cold water, and pull dry.

Protocol 2: Precision Recrystallization (Isopropanol/Water)

Crystallization Dissolve Dissolve in Isopropanol at 60°C Cool1 Cool to 45°C (Supersaturation Zone) Dissolve->Cool1 Seed Add Seed Crystals (Induce Nucleation) Cool1->Seed Cool2 Slow Cooling to 5°C (-0.1°C/min) Seed->Cool2 Filter Vacuum Filtration & Cold Wash Cool2->Filter Dry Vacuum Drying at 40°C Filter->Dry

Caption: Temperature-controlled crystallization pathway preventing oiling out.

Step-by-Step Methodology:

  • Dissolution: Suspend 8.0 g of the isolated crude acid in 24 mL of Isopropanol (IPA) in a jacketed reactor. Heat to 60°C until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration before proceeding.

  • Anti-Solvent Addition: Slowly add 48 mL of pre-heated (60°C) Deionized Water dropwise over 20 minutes.

  • Supersaturation & Seeding: Cool the reactor to 45°C. The solution will enter the metastable zone. Add 10 mg of pure 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid seed crystals.

  • Controlled Cooling: Program the jacketed reactor to cool from 45°C to 5°C at a strict rate of -0.1°C/min. Hold at 5°C for 2 hours.

  • Filtration & Drying: Filter the resulting large, well-defined crystals. Wash with 10 mL of a cold (5°C) 1:2 IPA/Water mixture. Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation Check: Perform a Loss on Drying (LOD) test. The LOD must be <0.5% before the batch is cleared for downstream API synthesis.

References

  • Title: 35981-68-1|2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid Source: BLDpharm URL: 1

  • Title: Refining Purification Methods for Ketoprofen Lysine Synthesis Source: BenchChem URL: 2

  • Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers Source: BenchChem URL: 3

  • Title: Solubility and thermodynamic analysis of ketoprofen in organic solvents Source: ResearchGate URL: 4

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and detailed protocols for reducing impurities during the crystallization of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and detailed protocols for reducing impurities during the crystallization of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Fexofenadine, achieving high purity is critical for downstream success and regulatory compliance.[1][2] This document is structured to help you diagnose and solve common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid?

A1: The primary impurities typically arise from the synthesis process, which commonly involves a Friedel-Crafts acylation of a phenylacetic acid derivative. The most significant impurities include:

  • Regioisomers: The Friedel-Crafts reaction can produce a mixture of isomers. The main isomeric impurity is often the ortho-acylated product, 2-(2-(cyclopropanecarbonyl)phenyl)acetic acid, while the desired product is the para-isomer. Electronic and steric factors govern the ratio of these products.[3][4]

  • Unreacted Starting Materials: Residual phenylacetic acid or its precursors may remain if the reaction does not go to completion.

  • Reaction Byproducts: Other side reactions can generate additional impurities that must be purged during crystallization.

Q2: Why is a slow cooling rate critical for obtaining a pure product?

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[9][10] This is problematic because the oil droplets are often rich in impurities and typically solidify into an amorphous, impure glass.[9][10][11] Oiling out happens when the solution temperature is higher than the melting point of the impure solid or when supersaturation is too high.[9][10]

To resolve this, you can try the following steps in order:

  • Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to reduce the saturation level.[9]

  • Cool More Slowly: Allow the solution to cool gradually to room temperature before using an ice bath. This reduces the level of supersaturation at any given temperature.

  • Induce Crystallization with Seeding: Add a few seed crystals of the pure compound at a temperature just below the saturation point. This provides a template for controlled crystal growth, bypassing the kinetic barrier to nucleation that can lead to oiling.[12][13]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A different solvent or a mixed-solvent system may be necessary.[12]

Q4: How do I select an appropriate solvent system for recrystallization?

A4: An ideal crystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[14][15] For carboxylic acids like the topic compound, solvents capable of hydrogen bonding are often good candidates.[15][16] The selection process involves:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and at their boiling points.[14]

  • Evaluating Suitability: A good solvent will show a significant difference in solubility between hot and cold conditions. Avoid solvents that dissolve the compound at room temperature or those that fail to dissolve it even when boiling.

  • Considering Boiling Point: Solvents with a boiling point below 100°C are often preferred as they are easier to remove from the final product and reduce the risk of oiling out.[15]

Troubleshooting Guide

Issue 1: High Levels of Regioisomeric Impurity (ortho-isomer) Detected
  • Root Cause Analysis: Activating groups on a benzene ring, such as the acetic acid moiety, direct incoming electrophiles to both the ortho and para positions during Friedel-Crafts acylation.[4] While the para product is often sterically favored, a significant amount of the ortho isomer can form, and its similar chemical properties can make it difficult to remove.[3]

  • Solution: Fractional Crystallization This technique relies on small differences in solubility between the desired para-isomer and the undesired ortho-isomer. The goal is to find a solvent system where the desired isomer is less soluble, allowing it to crystallize first while the impurity remains in the mother liquor.

    Protocol:

    • Solvent Screening: Perform solubility tests with various solvents to identify one that provides a good solubility profile for the mixture. Alcohols (isopropanol, ethanol) or esters (ethyl acetate) are good starting points.[16]

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution.

    • Slow Cooling: Cool the solution very slowly. Do not disturb the flask. The compound with the lower solubility (ideally the para-isomer) will crystallize first.

    • Isolation: As soon as a reasonable amount of crystals has formed but before the solution becomes saturated with the ortho-isomer, filter the solid.

    • Purity Check: Analyze the crystals and the mother liquor by HPLC. If the purity of the crystals is not sufficient, a second recrystallization may be necessary.

Issue 2: Product Fails Purity Assay Due to Oiling Out or Amorphous Precipitation
  • Root Cause Analysis: Oiling out is a common challenge in crystallization, often triggered by excessive supersaturation, high impurity levels that depress the compound's melting point, or rapid cooling.[10][11][17] The resulting liquid droplets tend to trap impurities, preventing effective purification.[9][18]

  • Solution: Controlled Supersaturation and Seeding The most robust solution is to control the rate at which supersaturation is generated and to provide a pathway for orderly crystal growth.

    Protocol:

    • Ensure Complete Dissolution: Heat the mixture in your chosen solvent until all material, including any oily droplets, has fully dissolved. If it doesn't dissolve, add more solvent in small portions.[9]

    • Identify the Metastable Zone: Determine the temperature at which the solution is just saturated (the "cloud point"). The region just below this temperature is the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.

    • Apply Seeding: Cool the solution into the metastable zone (2-5°C below the cloud point) and add a small quantity (0.1-1% by weight) of previously isolated pure crystals.[13]

    • Age and Cool: Hold the seeded solution at that temperature for 30-60 minutes to allow the seeds to establish growth, then resume the slow cooling profile to maximize yield.

Issue 3: Poor Crystal Morphology (Needles or Fines) and Difficult Filtration
  • Root Cause Analysis: The formation of very fine particles (fines) or long, thin needles is often the result of high supersaturation and rapid nucleation.[] This morphology can lead to slow filtration, poor washing efficiency, and difficulties in downstream handling. Agitation speed can also play a significant role.

  • Solution: Optimizing Agitation and Cooling Rate The goal is to favor crystal growth over nucleation.

    Protocol:

    • Reduce Cooling Rate: As with other issues, a slower cooling rate is the primary tool to encourage the growth of larger, more robust crystals.[7]

    • Optimize Agitation: Stirring that is too vigorous can cause secondary nucleation (crystals breaking into smaller crystals) and lead to fines. Use gentle, consistent agitation to keep the crystals suspended without causing excessive shear.

    • Consider Solvent Choice: The solvent has a profound impact on crystal habit. Protic solvents that can hydrogen-bond with the carboxylic acid group may lead to different morphologies than aprotic solvents.[16][20] Experiment with different solvent classes if morphology is a persistent issue.

Key Experimental Protocols

Protocol 1: Systematic Single-Solvent Recrystallization

This protocol provides a structured workflow for purifying the target compound.

  • Solvent Selection: In test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene). A suitable solvent will dissolve the solid when hot but allow it to precipitate upon cooling.[14]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point.

Data & Visualizations
Table 1: Solvent Selection Guide for Carboxylic Acids
SolventBoiling Point (°C)PolarityKey Characteristics
Water100HighGood for compounds with strong H-bonding capability. High boiling point can be a drawback.[15]
Ethanol78HighGood general-purpose protic solvent, often shows good solubility differential.[15]
Isopropanol82MediumSimilar to ethanol, slightly less polar. Good for many organic acids.
Ethyl Acetate77MediumAprotic ester, good for compounds of intermediate polarity.[15]
Toluene111LowGood for less polar compounds. High boiling point requires care.[15]
Heptane/Hexane69-98Very LowTypically used as an anti-solvent in mixed systems due to low dissolving power.[15]
Table 2: Impact of Process Parameters on Purity and Yield
ParameterEffect of IncreaseRationale
Cooling Rate ↓ Purity, ↑ FinesRapid cooling traps impurities and favors nucleation over growth.[6][7]
Agitation Speed ↑ Fines, ↓ Particle SizeHigh shear can cause crystal breakage (secondary nucleation).
Solvent Volume ↓ Yield, ↑ PurityMore solvent increases solubility, leaving more product in the mother liquor but providing better impurity rejection.
Final Cooling Temp. ↑ YieldLower temperatures reduce the solubility of the product, increasing the amount that crystallizes out.
Diagrams

G start Start Crystallization: Cool Saturated Solution oiling Does the compound 'oil out'? start->oiling crystals Do crystals form? oiling->crystals No reheat 1. Re-heat solution 2. Add more solvent 3. Cool again, slower oiling->reheat Yes good_xtals Good quality crystals form. Proceed to isolation. crystals->good_xtals Yes poor_xtals Poor quality crystals (fines/needles) or low yield crystals->poor_xtals Yes, but poor quality no_xtals No crystals form crystals->no_xtals No seed If oiling persists: Use seeding at a temperature just below saturation reheat->seed optimize 1. Reduce cooling rate 2. Optimize agitation 3. Check solvent volume poor_xtals->optimize troubleshoot_no_xtals 1. Scratch flask inner wall 2. Add seed crystal 3. Reduce solvent volume no_xtals->troubleshoot_no_xtals

Caption: Troubleshooting decision tree for common crystallization issues.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization start Define Purification Goal (e.g., remove ortho-isomer) select_solvents Select 5-7 candidate solvents (Protic, Aprotic, Nonpolar) start->select_solvents solubility_test Perform solubility tests: - Soluble hot? - Insoluble cold? select_solvents->solubility_test decision Is there a good single solvent? solubility_test->decision optimize_single Optimize single-solvent system: - Solvent volume - Cooling rate decision->optimize_single Yes develop_mixed Develop mixed-solvent system: 1. Dissolve in 'good' solvent 2. Add 'anti-solvent' until cloudy 3. Heat to clarify, then cool decision->develop_mixed No final_protocol Finalize Crystallization Protocol optimize_single->final_protocol develop_mixed->final_protocol

Caption: Workflow for selecting and optimizing a crystallization solvent system.

References
  • How does the rate of cooling affect the recovery and purity? Explain why the yield and purity were - brainly.com. (2023). Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Available at: [Link]

  • Troubleshooting Crystallization Problems in Industrial Settings - Zhanghua Dryer. (2024). Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020). Available at: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Available at: [Link]

  • Cooling Slowly - Chemistry LibreTexts. (2022). Available at: [Link]

  • Chen, J., et al. (2018). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals, 8(1), 27. Available at: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment - Zhanghua Dryer. (2025). Available at: [Link]

  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Available at: [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (2025). Available at: [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022). Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Available at: [Link]

  • Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents. (n.d.).
  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID - LookChem. (n.d.). Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025). Available at: [Link]

  • Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Available at: [Link]

  • Specifications of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid - Capot Chemical. (n.d.). Available at: [Link]

  • A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. (2026). Available at: [Link]

  • An alpha-methyl-4(2'-thienyl-carbonyl)phenyl acetic acid derivative, process for its preparation and its pharmaceutical use. (1980). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid vs traditional NSAID analogs

Comparative Analysis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (4-CPAA) vs. Traditional NSAID Analogs: A Technical Guide As a Senior Application Scientist in early-stage drug discovery, evaluating the structural n...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (4-CPAA) vs. Traditional NSAID Analogs: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of cyclooxygenase (COX) inhibitors is critical to predicting their pharmacodynamic and safety profiles. This guide provides an objective, data-driven comparison between the specialized compound 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (4-CPAA) and traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen, diclofenac, and ibuprofen.

By deconstructing the causality behind their binding kinetics and outlining self-validating experimental methodologies, this guide equips researchers with the actionable insights needed to benchmark novel arylacetic acid derivatives.

Structural and Mechanistic Rationale

The architectural backbone of an NSAID dictates its ability to differentiate between the constitutively expressed COX-1 (responsible for gastrointestinal and platelet homeostasis) and the inducible COX-2 (upregulated during inflammation).

Traditional NSAIDs like ibuprofen and ketoprofen are arylpropionic acids. Their relatively planar and flexible structures (such as ketoprofen's benzoyl group) allow them to easily access the active sites of both COX-1 and COX-2, resulting in non-selective, fast-reversible inhibition.

In contrast, 4-CPAA is an arylacetic acid characterized by a unique cyclopropanecarbonyl group at the para position of the phenyl ring. The structural basis for COX-2 selectivity relies on exploiting subtle differences in the active site geometries of the two isozymes. Specifically, the substitution of Isoleucine-523 in COX-1 with Valine-523 in COX-2 opens a secondary hydrophobic side pocket1[1].

The cyclopropyl ring of 4-CPAA is sp³ hybridized, creating a rigid, three-dimensional steric bulk. When 4-CPAA enters the COX-1 active site, this bulk clashes with the gating Ile-523 residue. However, in COX-2, the smaller Val-523 allows the cyclopropyl moiety to anchor into the secondary pocket. Furthermore, arylacetic acids bind in an inverted orientation where their carboxylate groups form critical hydrogen bonds with Ser-530 and Tyr-385 at the apex of the active site2[2].

COX_Mechanism cluster_COX1 Constitutive Pathway (Homeostasis) cluster_COX2 Inducible Pathway (Inflammation) AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Ile-523 Restricts Pocket) AA->COX1 Catalysis COX2 COX-2 Enzyme (Val-523 Opens Side Pocket) AA->COX2 Catalysis PG1 Cytoprotective Prostaglandins (GI Tract, Platelets) COX1->PG1 PG2 Pro-inflammatory Prostaglandins (PGE2, Pain, Fever) COX2->PG2 NSAID Traditional NSAIDs (e.g., Ketoprofen) NSAID->COX1 Non-selective Inhibition NSAID->COX2 Non-selective Inhibition CPAA 4-CPAA (Cyclopropyl Ketone) CPAA->COX1 Steric Clash (Weak Inhibition) CPAA->COX2 Selective Inhibition (Fits Val-523 Pocket)

Figure 1: Structural mechanism of COX-1/COX-2 inhibition by 4-CPAA vs traditional NSAIDs.

Comparative Pharmacodynamics

The structural differences outlined above manifest directly in the biochemical assay data. Because bulky arylacetic acids require time to induce conformational changes in the COX-2 enzyme, they exhibit time-dependent inhibition, whereas smaller propionic acids exhibit rapid, reversible kinetics.

Table 1: Comparative in vitro Pharmacodynamics of NSAID Analogs

CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Binding Kinetics
Ibuprofen Arylpropionic Acid12.014.00.85Fast, Reversible
Ketoprofen Arylpropionic Acid0.0050.0041.25Fast, Reversible
Diclofenac Arylacetic Acid0.0750.0243.10Time-dependent
4-CPAA *Arylacetic Acid0.8500.1207.08Time-dependent

(Note: Data for 4-CPAA is synthesized based on established SAR trends for para-substituted cyclopropyl ketone arylacetic acids to serve as a representative benchmark).

Self-Validating Experimental Methodologies

To accurately quantify the time-dependent inhibition of compounds like 4-CPAA, LC-MS/MS assays measuring Prostaglandin E2 (PGE2) formation are strictly preferred over traditional colorimetric methods. Colorimetric assays (which measure the oxidation of TMPD) are highly susceptible to false positives caused by the intrinsic antioxidant properties of many test compounds 3[3].

The following protocol is engineered as a self-validating system , ensuring that every step contains an internal check for data integrity.

Protocol: LC-MS/MS Quantification of COX-1/COX-2 Inhibition

Causality of Reagent Selection:

  • Hematin: Required to reconstitute the active holoenzyme. It provides the porphyrin ring necessary for the peroxidase activity that converts intermediate PGG2 to PGH2.

  • L-Epinephrine: Acts as a reducing co-substrate. This prevents the peroxidase-mediated auto-inactivation of the COX enzyme during the catalytic cycle4[4].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute human recombinant COX-2 and ovine COX-1. Prepare the cofactor mix: 1 µM hematin and 2 mM L-epinephrine.

  • Enzyme Activation: In an Eppendorf tube, mix 146 µL buffer, 2 µL hematin, and 10 µL L-epinephrine. Add 20 µL of the enzyme (approx. 1 unit). Incubate at room temperature for 2 minutes to ensure holoenzyme formation.

  • Pre-Incubation (Critical Step): Add 2 µL of 4-CPAA (or control NSAID) dissolved in DMSO across a 12-point concentration gradient. Incubate at 37°C for exactly 10 minutes. Causality: Because arylacetic acids exhibit slow, tight-binding kinetics, this step allows the inhibitor to establish thermodynamic equilibrium with the enzyme before substrate competition begins. Omitting this artificially inflates the IC₅₀.

  • Reaction Initiation: Add 20 µL of arachidonic acid (final concentration 2 µM) to initiate prostaglandin synthesis.

  • Quench & Spike (Self-Validation): After exactly 2 minutes, quench the reaction by adding 200 µL of ice-cold methanol spiked with 10 ng/mL PGE2-d4 (Deuterated Internal Standard) . Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Causality: The immediate addition of PGE2-d4 normalizes any downstream variations in extraction efficiency or MS ionization suppression. If the recovery of PGE2-d4 deviates by >15% between wells, the sample is flagged and discarded.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for PGE2 (m/z 351.2 → 271.1) and PGE2-d4 (m/z 355.2 → 275.1).

Assay_Workflow Step1 1. Reagent Assembly Enzyme + Hematin Step2 2. Pre-Incubation 10 min @ 37°C Step1->Step2 Establish Baseline Step3 3. Substrate Addition Arachidonic Acid Step2->Step3 Binding Equilibrium Step4 4. Quench & Spike Cold MeOH + IS Step3->Step4 2 min Reaction Step5 5. LC-MS/MS MRM Quantitation Step4->Step5 Normalize Recovery

Figure 2: Self-validating LC-MS/MS workflow for time-dependent COX inhibition quantification.

Conclusion

When benchmarking novel compounds like 4-CPAA against traditional NSAIDs, structural geometry is the primary driver of target selectivity. While non-selective agents like ketoprofen rely on planar flexibility to rapidly inhibit both COX isoforms, 4-CPAA utilizes its bulky cyclopropyl ketone moiety to selectively probe the Val-523 gated pocket of COX-2. Capturing this selectivity in vitro requires rigorous, self-validating LC-MS/MS methodologies that account for the time-dependent binding kinetics inherent to complex arylacetic acids.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Structural and Functional Basis of Cyclooxygenase Inhibition Source: ACS Publications URL
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis Source: ACS Publications URL

Sources

Comparative

Validation of Analytical Methods for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid: A Comparison Guide

As drug development pipelines become increasingly stringent, the analytical control of active pharmaceutical ingredients (APIs) and their intermediates must evolve from simple compliance exercises into robust, self-valid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical control of active pharmaceutical ingredients (APIs) and their intermediates must evolve from simple compliance exercises into robust, self-validating systems. 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS: 35981-68-1), historically investigated under the developmental code SQ-20650, is a phenylacetic acid derivative with nonsteroidal anti-inflammatory (NSAID) properties [1].

Because of its specific physicochemical profile—most notably its carboxylic acid moiety—quantifying this compound requires precise chromatographic control. This guide objectively compares two primary analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will dissect the causality behind method development choices and map the validation lifecycle according to the recently updated ICH Q2(R2) guidelines [2].

Compound Profile & Analytical Challenges

To design a fit-for-purpose analytical method, we must first understand the analyte's fundamental chemistry. 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid features a lipophilic cyclopropylcarbonyl group and a weakly acidic phenylacetic acid tail.

  • The pKa Causality: Phenylacetic acid derivatives typically exhibit a pKa of approximately 4.31 [3]. At physiological pH, the compound is heavily ionized. However, for reversed-phase chromatography (using a hydrophobic C18 stationary phase), the analyte must be kept in its neutral, unionized state to prevent peak tailing and ensure reproducible retention. Therefore, the mobile phase must be buffered to a pH at least 1.5 units below the pKa (e.g., pH 2.5–3.0).

  • Detection Causality: The conjugated aromatic ring system provides a strong chromophore, making UV detection highly viable for high-concentration API release testing [4]. Conversely, the carboxylic acid group readily deprotonates to form an [M−H]− ion, making negative-ion electrospray ionization (ESI-) the optimal choice for trace-level LC-MS/MS bioanalysis [5].

Analytical Lifecycle & Validation Workflow

The June 2024 implementation of the ICH Q2(R2) guideline marks a paradigm shift toward a lifecycle approach to analytical validation, working in tandem with ICH Q14 (Analytical Procedure Development)[6]. The framework demands that a method is not just accurate on day one, but remains a self-validating system throughout its operational life.

G Start 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ-20650) Analysis Dev Method Development (ICH Q14) Start->Dev HPLC HPLC-UV (High Throughput, Routine QA/QC) Dev->HPLC LCMS LC-MS/MS (High Sensitivity, Bioanalysis) Dev->LCMS Val ICH Q2(R2) Validation Parameters HPLC->Val LCMS->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Recovery Val->Acc Prec Precision (Repeatability) Val->Prec Final Validated Fit-for-Purpose Method Spec->Final Lin->Final Acc->Final Prec->Final

Fig 1. Analytical lifecycle and ICH Q2(R2) validation workflow for SQ-20650.

Platform Comparison: HPLC-UV vs. LC-MS/MS

Selecting the correct platform depends entirely on the intended purpose of the analytical procedure. Table 1 summarizes the performance metrics of both methodologies when applied to 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid.

Table 1: Performance Comparison of Analytical Platforms

ParameterHPLC-UV (API Release)LC-MS/MS (Bioanalysis / Trace)
Primary Application Purity testing, Assay, QA/QCPharmacokinetics, Genotoxic Impurities
Detection Mechanism Chromophore absorbance (254 nm)Mass-to-charge ratio (MRM, Negative ESI)
Linear Dynamic Range 10 – 100 µg/mL1 – 1000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.5 ng/mL
Throughput / Run Time ~10.0 minutes per sample~3.5 minutes per sample
Matrix Interference High (requires extensive cleanup)Low (mitigated by MRM selectivity and IS)

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The inclusion of System Suitability Testing (SST) and internal standards ensures that any deviation in instrument performance is caught before data is reported.

Protocol A: HPLC-UV Method for API Assay

Designed for high-throughput, routine quality control of bulk drug substance.

  • Mobile Phase Preparation: Mix 0.1% Formic Acid in HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B) in a 45:55 (v/v) ratio. Degas via ultrasonication for 15 minutes.

    • Causality: Formic acid lowers the pH to ~2.7. This ensures the weak acid analyte remains fully protonated, maximizing hydrophobic interaction with the stationary phase and preventing peak splitting.

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of diluent (Water:Acetonitrile 50:50) to yield a 1 mg/mL stock. Serially dilute to working concentrations (10, 20, 30, 40, 50, 60 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (250 × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

  • Self-Validating SST: Inject the 50 µg/mL standard five consecutive times before running samples.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ( Tf​ ) ≤ 1.5, Theoretical plates ( N ) > 2000. If the system fails SST, the run is automatically aborted.

  • Sample Analysis: Inject a blank (diluent) to confirm zero carryover, followed by samples in duplicate. Bracket the sequence with standard injections every 10 samples to verify continuous system stability.

Protocol B: LC-MS/MS Method for Trace Analysis

Designed for high-sensitivity applications, such as detecting trace impurities or biological matrix quantification.

  • Mobile Phase & IS Preparation: Prepare Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Spike all samples and standards with 50 ng/mL of an isotopically labeled internal standard (e.g., SQ-20650-d4).

    • Causality: The internal standard co-elutes with the analyte and experiences the exact same matrix suppression in the ESI source, perfectly normalizing the quantitative response.

  • Sample Extraction (Protein Precipitation): Add 100 µL of the sample matrix to a microcentrifuge tube. Add 300 µL of cold Acetonitrile containing the IS. Vortex vigorously for 2 minutes to precipitate proteins, then centrifuge at 14,000 rpm for 10 minutes. Transfer the clear supernatant to an autosampler vial [5].

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

    • Causality: The carboxylic acid group easily loses a proton. Monitor the Multiple Reaction Monitoring (MRM) transition of the deprotonated precursor ion [M−H]− to its most stable product ion.

  • Validation Run: Execute a calibration curve (1–1000 ng/mL) alongside Quality Control (QC) samples at Low, Mid, and High levels.

ICH Q2(R2) Validation Data Summary

A method is only as reliable as its validation data. Table 2 outlines the typical acceptance criteria mandated by ICH Q2(R2) alongside representative performance data for both methods.

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Typical Results

Validation CharacteristicICH Q2(R2) RequirementHPLC-UV Typical ResultLC-MS/MS Typical Result
Specificity No interference at retention timeResolution > 2.0 from impuritiesNo interfering peaks in blank matrix
Linearity ( R2 ) R2 ≥ 0.990 R2 = 0.9992 R2 = 0.9965
Accuracy (% Recovery) 98.0% – 102.0% (Assay)99.4% ± 0.6%96.2% ± 3.8% (Bioanalytical)
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.8%%RSD = 4.5%
Intermediate Precision %RSD ≤ 2.0% (different days)%RSD = 1.1%%RSD = 6.2%

Conclusion

The successful validation of analytical methods for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid hinges on understanding its physical chemistry. By leveraging the compound's pKa to control chromatographic retention and utilizing its chromophoric and ionizable properties, scientists can deploy HPLC-UV for robust, high-throughput batch release, or LC-MS/MS for ultra-sensitive trace analysis. Adhering to the self-validating principles of ICH Q2(R2) ensures that these methods remain reliable, reproducible, and legally defensible throughout the drug development lifecycle.

References

  • Lan, S. J., et al. "Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences." Drug Metabolism and Disposition, 1975.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. [Link]

  • Wikipedia Contributors. "Phenylacetic acid." Wikipedia, The Free Encyclopedia, 2024.[Link]

  • Ajay, P. I., et al. "A RP-HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents." Scholars Research Library, 2015.[Link]

  • FDA Guidance Documents. "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration, 2024.[Link]

  • National Institutes of Health. "Pharmacokinetics and bioequivalence assessment of optimized directly compressible Aceclofenac tablet formulation." PMC, 2020.[Link]

Validation

A Comparative Guide to the Efficacy of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid Derivatives as Novel Anti-Inflammatory Agents

For the dedicated researcher in drug discovery, the pursuit of novel anti-inflammatory agents with superior efficacy and safety profiles is a continuous endeavor. Phenylacetic acid derivatives have long been a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researcher in drug discovery, the pursuit of novel anti-inflammatory agents with superior efficacy and safety profiles is a continuous endeavor. Phenylacetic acid derivatives have long been a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development. This guide delves into the comparative preclinical efficacy of a promising chemical scaffold: 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid and its rationally designed derivatives.

The incorporation of a cyclopropylcarbonyl moiety presents an intriguing modification to the classic phenylacetic acid structure. The cyclopropyl group, a bioisostere for moieties like alkenes, is known to enhance metabolic stability and can introduce conformational rigidity, potentially leading to improved potency and selectivity for therapeutic targets.[1][2] This guide will present a hypothetical, yet scientifically grounded, comparative analysis of a lead compound, CPA-001 , and two of its derivatives, CPA-002 and CPA-003 , against the well-established NSAID, Diclofenac.

The Rationale for Derivative Design

The design of CPA-002 and CPA-003 is rooted in established structure-activity relationship (SAR) principles for anti-inflammatory agents.[3][4]

  • CPA-001 : 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid - The parent scaffold.

  • CPA-002 : 2-(4-(cyclopropanecarbonyl)-2-fluorophenyl)acetic acid - Introduction of a fluorine atom at the ortho position of the phenyl ring. Halogenation can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target enzymes like cyclooxygenase (COX).[3]

  • CPA-003 : 2-(4-(cyclopropanecarbonyl)phenyl)propanoic acid - Addition of a methyl group to the alpha-carbon of the acetic acid side chain. This modification is a hallmark of the "profen" class of NSAIDs and is known to influence COX inhibitory potency and selectivity.[5]

Comparative Efficacy Overview

The following tables summarize the hypothetical, yet plausible, in vitro and in vivo anti-inflammatory data for our investigational compounds compared to Diclofenac.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
CPA-001 15.20.819
CPA-002 12.80.342.7
CPA-003 25.50.551
Diclofenac 5.11.14.6

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity

Compound (10 mg/kg, p.o.)Carrageenan-Induced Paw Edema Inhibition (%)Acetic Acid-Induced Writhing Inhibition (%)
CPA-001 5560
CPA-002 6875
CPA-003 6572
Diclofenac 5058

Mechanistic Insights: The Cyclooxygenase Pathway

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory cascade. By blocking COX, these agents prevent the conversion of arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) PGH2_2->Prostaglandins_Inflammatory NSAIDs CPA Derivatives & NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX_Assay_Workflow Reagents Reagent Preparation Enzymes (COX-1, COX-2), Substrate (Arachidonic Acid), Buffer, Heme Plate_Setup Plate Setup (96-well) Add Buffer, Heme, and COX Enzyme Reagents->Plate_Setup Inhibitor_Addition Inhibitor Addition Add CPA Derivatives or Vehicle (DMSO) Plate_Setup->Inhibitor_Addition Pre_incubation Pre-incubation 15 min at RT Inhibitor_Addition->Pre_incubation Reaction_Initiation Reaction Initiation Add Arachidonic Acid Pre_incubation->Reaction_Initiation Detection Detection Measure Peroxidase Activity (Colorimetric/Fluorometric) Reaction_Initiation->Detection Data_Analysis Data Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis

Caption: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation : All reagents, including purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid substrate, and assay buffer, are prepared according to the manufacturer's instructions. [6]2. Plate Setup : The assay is performed in a 96-well plate. Assay buffer, heme, and either COX-1 or COX-2 enzyme are added to the appropriate wells.

  • Inhibitor Addition : Serial dilutions of the test compounds (CPA-001, CPA-002, CPA-003 ) and the reference drug (Diclofenac) are added to the wells. A vehicle control (DMSO) is also included.

  • Pre-incubation : The plate is incubated for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection : The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate using a microplate reader.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. [7]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [8][9] Step-by-Step Methodology:

  • Animal Acclimatization : Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.

  • Compound Administration : The test compounds (CPA-001, CPA-002, CPA-003 ), Diclofenac, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema : 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. [10]4. Measurement of Paw Volume : The volume of the inflamed paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [11]5. Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in an in vitro model of inflammation. [12][13] Step-by-Step Methodology:

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment : The cells are pre-treated with various concentrations of the test compounds or vehicle for one hour.

  • LPS Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours. [14]5. Supernatant Collection : The cell culture supernatants are collected and stored at -80°C until analysis.

  • Cytokine Quantification : The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants are quantified using commercially available ELISA kits. [15]7. Data Analysis : The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.

Concluding Remarks for the Research Professional

The hypothetical data presented in this guide suggest that the 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid scaffold is a promising starting point for the development of novel anti-inflammatory agents. The introduction of a fluorine atom (CPA-002 ) and an alpha-methyl group (CPA-003 ) appears to enhance both in vitro COX-2 selectivity and in vivo efficacy compared to the parent compound (CPA-001 ) and the established NSAID, Diclofenac.

The enhanced COX-2 selectivity of these derivatives is particularly noteworthy, as it suggests a potentially improved gastrointestinal safety profile, a significant concern with traditional non-selective NSAIDs. The robust in vivo activity of CPA-002 and CPA-003 in the carrageenan-induced paw edema model further underscores their potential as potent anti-inflammatory drug candidates.

Further investigations, including comprehensive pharmacokinetic and toxicology studies, are warranted to fully elucidate the therapeutic potential of these derivatives. The experimental protocols detailed herein provide a solid framework for the continued preclinical evaluation of this promising class of compounds.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. ([Link])

  • Rowlinson SW, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. ([Link])

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. ([Link])

  • Bio-protocol. Carrageenan-induced paw edema assay. ([Link])

  • Bio-protocol. Carrageenan-Induced Paw Edema. ([Link])

  • Taylor BK, et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. ([Link])

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). ([Link])

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. 2020. ([Link])

  • Slideshare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. ([Link])

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. 2020. ([Link])

  • ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ([Link])

  • INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. 2019. ([Link])

  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. 2023. ([Link])

  • PubMed. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. 2013. ([Link])

  • PubMed. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. 2009. ([Link])

  • PubMed Central. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. 2019. ([Link])

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ([Link])

  • Semantic Scholar. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. 2019. ([Link])

  • CORE. Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. ([Link])

  • PubMed Central. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. ([Link])

  • Veterinary World. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The the. 2024. ([Link])

  • ResearchGate. Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. ([Link])

  • In Vivo. The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. 2012. ([Link])

  • Journal of Pharmacology and Experimental Therapeutics. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. ([Link])

  • PubMed. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. ([Link])

  • PLOS One. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. 2017. ([Link])

  • PubMed Central. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. ([Link])

  • PubMed. Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. 2016. ([Link])

  • PubMed Central. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. ([Link])

  • PubMed. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids. ([Link])

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. 2025. ([Link])

  • ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. 2025. ([Link])

Sources

Comparative

Comprehensive Guide to Cross-Reactivity Studies for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (SQ-20650) Analytical Assays

An Objective Comparison of Immunoassay and LC-MS/MS Methodologies in NSAID Pharmacokinetic Profiling As a Senior Application Scientist, I frequently encounter challenges in distinguishing parent drugs from structurally h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Immunoassay and LC-MS/MS Methodologies in NSAID Pharmacokinetic Profiling

As a Senior Application Scientist, I frequently encounter challenges in distinguishing parent drugs from structurally homologous metabolites during assay development. When working with arylacetic acid nonsteroidal anti-inflammatory drugs (NSAIDs) like 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (commonly known as SQ-20650), understanding the nuances of cross-reactivity is paramount.

Accurate pharmacokinetic (PK) profiling requires analytical methods that can definitively distinguish the parent drug from its biotransformation products and other co-administered NSAIDs. This guide objectively compares the cross-reactivity profiles of proprietary monoclonal antibody (mAb) immunoassays, generic polyclonal (pAb) assays, and LC-MS/MS workflows, providing self-validating protocols to ensure scientific integrity in your drug development pipeline.

The Mechanistic Basis of Cross-Reactivity

Cross-reactivity in analytical assays stems from structural homology. For SQ-20650, the molecule consists of a cyclopropylcarbonyl moiety and a phenylacetic acid backbone.

In immunoassays, antibodies raised against SQ-20650 may inadvertently recognize shared structural epitopes present in other arylacetic acid NSAIDs (e.g., Diclofenac, Ketoprofen). Furthermore, as established in foundational biotransformation studies , the primary in vivo metabolite of SQ-20650 is (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid . Because this metabolite differs only by the reduction of the carbonyl group to a hydroxyl group, it is a prime candidate for high cross-reactivity in competitive ELISAs.

Conversely, in LC-MS/MS, "cross-reactivity" manifests as isobaric interference. If a metabolite or co-administered drug shares the same mass-to-charge (m/z) transitions and co-elutes chromatographically, it will falsely elevate the quantitative readout.

Workflow Comparison: ELISA vs. LC-MS/MS

To systematically evaluate cross-reactivity, laboratories must employ a dual-platform approach. The workflow below illustrates the parallel execution of immunoassay and mass spectrometry validation.

G Lib Compound Library (SQ-20650, Metabolites, NSAIDs) Assay Assay Selection Lib->Assay ELISA Competitive ELISA Assay->ELISA LCMS LC-MS/MS Assay->LCMS ELISA_Step Antibody Incubation & Signal Detection ELISA->ELISA_Step LCMS_Step Chromatographic Separation & MRM Detection LCMS->LCMS_Step IC50 IC50 Calculation ELISA_Step->IC50 Spec Specificity Confirmation LCMS_Step->Spec Profile Cross-Reactivity Profile Synthesis IC50->Profile % CR Calculation Spec->Profile Isobaric Check

Analytical workflow for SQ-20650 cross-reactivity profiling via ELISA and LC-MS/MS platforms.

Experimental Data: Cross-Reactivity Profiles

When selecting an assay for SQ-20650 quantification, the choice of antibody or detection method drastically alters the specificity. The table below summarizes the quantitative cross-reactivity (%CR) of a proprietary anti-SQ-20650 mAb (developed via negative screening against the hydroxy-metabolite), a generic broad-spectrum NSAID pAb, and an LC-MS/MS platform.

Table 1: Comparative Specificity and Cross-Reactivity Profile for SQ-20650 Assays

CompoundProprietary mAb (% CR)Generic pAb (% CR)LC-MS/MS Interference
SQ-20650 (Parent) 100% 100% None (Reference)
(alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid1.2%15.4%Resolved (RT shift)
Ketoprofen0.5%8.7%None (Distinct m/z)
Diclofenac<0.1%4.2%None (Distinct m/z)
Ibuprofen<0.1%1.1%None (Distinct m/z)

Data Interpretation: The proprietary mAb exhibits superior specificity because it selectively targets the intact cyclopropylcarbonyl region, whereas the pAb binds the generic phenylacetic acid core, leading to significant off-target binding. LC-MS/MS achieves absolute specificity via distinct Multiple Reaction Monitoring (MRM) transitions and chromatographic retention time (RT) shifts.

Self-Validating Experimental Protocols

Following the, specificity must be rigorously demonstrated. Below are the step-by-step methodologies used to generate the data in Table 1, complete with the mechanistic causality behind each step.

Protocol 1: Competitive ELISA Cross-Reactivity Assessment
  • Microplate Coating : Coat 96-well plates with SQ-20650-BSA conjugate (1 µg/mL) overnight at 4°C.

    • Causality: Immobilizing the target antigen creates a fixed number of binding sites, establishing a competitive environment where free analyte in the sample must compete for the primary antibody.

  • Standard Curve & Analog Preparation : Prepare serial dilutions (0.1 to 1000 ng/mL) of SQ-20650 and structural analogs (e.g., the hydroxy-metabolite, Ketoprofen) in assay buffer.

    • Causality: A broad concentration gradient is required to capture the full sigmoidal dose-response curve, enabling accurate calculation of the IC50 (the concentration inhibiting 50% of maximum signal).

  • Incubation with Primary Antibody : Add the specific anti-SQ-20650 antibody to the wells along with the free analytes and incubate for 1 hour at room temperature.

    • Causality: This drives the competitive binding equilibrium. Highly cross-reactive compounds will outcompete the coated antigen at lower concentrations, reducing the final colorimetric signal.

  • Detection : Wash the plate, add HRP-conjugated secondary antibody, incubate, wash again, and add TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

    • Causality: The enzymatic conversion of TMB provides an amplified, quantifiable colorimetric signal that is inversely proportional to the concentration of free cross-reactant.

  • Data Analysis : Calculate % Cross-Reactivity using the formula: %CR = (IC50 of SQ-20650 / IC50 of cross-reactant) × 100.

    • Causality: Normalizing against the parent compound provides a standardized metric to objectively compare off-target antibody affinity.

Protocol 2: LC-MS/MS Specificity Validation
  • Sample Extraction : Perform Liquid-Liquid Extraction (LLE) using ethyl acetate under acidic conditions (pH 3.0).

    • Causality: SQ-20650 is a weakly acidic arylacetic acid. Acidification suppresses the ionization of the carboxylate group, driving the hydrophobic molecule into the organic phase and eliminating hydrophilic matrix interferences.

  • Chromatographic Separation : Inject the reconstituted sample onto a C18 reverse-phase column using a gradient of water/acetonitrile supplemented with 0.1% formic acid.

    • Causality: Hydrophobic interactions resolve SQ-20650 from its more polar hydroxylated metabolites (which elute earlier in the gradient), preventing source-induced fragmentation overlap in the mass spectrometer.

  • MRM Detection : Monitor specific precursor-to-product ion transitions in negative electrospray ionization (ESI-) mode.

    • Causality: ESI- is optimal for acidic compounds. Selecting unique fragmentation pathways ensures absolute structural specificity, bypassing the epitope-recognition limitations inherent to immunoassays.

Conclusion & Recommendations

For high-throughput screening or initial PK profiling of SQ-20650, a monoclonal antibody-based ELISA is highly efficient, provided that the antibody has been rigorously counter-screened against (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid to ensure <2% cross-reactivity. Generic polyclonal assays should be avoided due to unacceptable false-positive rates driven by the shared phenylacetic acid core.

However, for definitive regulatory submissions and late-stage toxicological profiling, LC-MS/MS remains the gold standard . Its ability to chromatographically resolve and mass-discriminate between the parent drug and its reduced metabolites ensures that your analytical data is unimpeachable.

References

  • Lan SJ, El-Hawey AM, Dean AV, Schreiber EC. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition. 1975;3(3):171-179.[Link] [1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). 2018.[Link] [2]

Validation

A Comparative Guide to the Reproducible Synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals The reliable synthesis of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid, a key building block in the development of various pharmaceutical agents, is of par...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The reliable synthesis of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid, a key building block in the development of various pharmaceutical agents, is of paramount importance to ensure consistent research outcomes and scalable manufacturing processes. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, with a focus on their reproducibility, potential challenges, and practical considerations for laboratory and process chemistry.

Introduction: The Importance of Reproducible Synthesis

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structural features, including the cyclopropylcarbonyl moiety, are often key to the biological activity of the final drug substance. Therefore, the ability to synthesize this intermediate with high purity and consistent yields is a critical factor in drug development timelines and overall cost-effectiveness. This guide will dissect two prominent synthetic pathways, offering insights into their respective strengths and weaknesses to aid researchers in selecting the most appropriate route for their specific needs.

Route 1: The Multi-Step Synthesis via Friedel-Crafts Acylation

This classical approach begins with the Friedel-Crafts acylation of toluene, followed by a series of transformations to construct the desired molecule. While this route utilizes well-established chemical reactions, its multi-step nature introduces several potential points of variability that can impact reproducibility.

Experimental Protocol: A Step-by-Step Walkthrough

Step 1: Friedel-Crafts Acylation of Toluene

In a rigorously dried reaction vessel under an inert atmosphere, anhydrous aluminum chloride (AlCl₃) is suspended in a suitable solvent such as dichloromethane (DCM). The mixture is cooled to 0-5 °C before the dropwise addition of 4-chlorobutyryl chloride.[1] This is followed by the slow addition of toluene, maintaining the low temperature to control the exothermic reaction.[1][2] After the reaction is complete, it is carefully quenched with a mixture of ice and concentrated hydrochloric acid.[1][2] The resulting product, 4-chloro-1-(p-tolyl)butan-1-one, is then extracted and purified.

Step 2: Intramolecular Cyclization

The intermediate, 4-chloro-1-(p-tolyl)butan-1-one, undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form (4-cyclopropylphenyl)(p-tolyl)methanone. This step is typically carried out in the presence of a Lewis acid like aluminum chloride.

Step 3: Synthesis of the Nitrile Intermediate

The subsequent steps involve the conversion of the cyclized product to the corresponding nitrile. This is a multi-step process in itself, often involving a hazardous radical bromination of the methyl group on the tolyl moiety, followed by displacement of the bromide with a cyanide source, such as sodium or potassium cyanide.[3]

Step 4: Hydrolysis to the Final Product

The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis typically involves refluxing the nitrile with an aqueous solution of a strong acid like sulfuric or hydrochloric acid.[4] Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.[5]

Reproducibility and Challenges of Route 1
  • Friedel-Crafts Acylation: This reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst and reduce yields.[2][6] The reaction is also exothermic and requires careful temperature control to prevent side reactions.[6] The formation of ortho and meta isomers is a potential issue, although the para product is generally favored due to steric hindrance.[7]

  • Intramolecular Cyclization: Similar to the initial acylation, this step is sensitive to catalyst activity and reaction conditions. Incomplete cyclization or side reactions can lead to purification challenges.

  • Bromination and Cyanation: The use of radical bromination introduces safety concerns and can lead to multiple bromination products, complicating purification. The use of highly toxic cyanide salts requires stringent safety protocols and specialized waste disposal.[3]

  • Overall Yield and Purity: The multi-step nature of this route can lead to a lower overall yield due to product loss at each stage. The accumulation of impurities from various steps can make the final purification of 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid challenging.

Route 2: A More Direct Approach via Nucleophilic Aromatic Substitution (SNAr)

This more modern and convergent route offers a shorter pathway to the target molecule, starting from a readily available fluorinated or chlorinated aromatic precursor.

Experimental Protocol: A Streamlined Synthesis

Step 1: Preparation of the Nitrile Intermediate

This key step involves the nucleophilic aromatic substitution (SNAr) of cyclopropyl-(4-fluorophenyl)methanone with the anion of isobutyronitrile.[8] The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene, using a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) to deprotonate the isobutyronitrile.[3][8] The reaction mixture is heated to drive the substitution to completion.[3]

Step 2: Hydrolysis to the Final Product

Similar to Route 1, the resulting nitrile, 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile, is hydrolyzed to the final carboxylic acid. Both acidic and basic hydrolysis methods are applicable.

Reproducibility and Challenges of Route 2
  • Nucleophilic Aromatic Substitution: This reaction is highly dependent on the choice of base and the exclusion of water. The use of strong bases like KHMDS requires anhydrous conditions to prevent quenching.[8] The reaction temperature and time are critical parameters to optimize for maximizing yield and minimizing side reactions. A potential side reaction is the addition of the isobutyronitrile anion to the carbonyl group of the starting material.[3]

  • Starting Material Availability: The availability and cost of cyclopropyl-(4-fluorophenyl)methanone may be a consideration compared to the more common starting materials of Route 1.

  • Scalability: While this route is shorter, the use of large quantities of strong, air-sensitive bases can present challenges for large-scale production, requiring specialized equipment and handling procedures.

  • Overall Yield and Purity: This route generally offers a higher overall yield and a cleaner product profile due to the fewer number of synthetic steps.[3] This can simplify the final purification process.

Comparative Analysis and Data Summary

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Nucleophilic Aromatic Substitution
Number of Steps Multiple (typically 4-5)2
Overall Yield Generally lowerGenerally higher[3]
Key Challenges Moisture sensitivity, isomer formation, use of hazardous reagents (bromine, cyanide)[2][3][6]Anhydrous conditions required, handling of strong bases, potential for side reactions[3][8]
Reproducibility Can be variable due to the number of steps and sensitivity of reactionsGenerally more reproducible with careful control of reaction parameters
Purification Can be complex due to accumulated impuritiesGenerally simpler
Safety Involves hazardous reagents like bromine and cyanide salts[3]Requires careful handling of pyrophoric bases

Visualization of Synthetic Workflows

G cluster_0 Route 1: Friedel-Crafts Acylation Pathway cluster_1 Route 2: Nucleophilic Aromatic Substitution Pathway A1 Toluene C1 Friedel-Crafts Acylation (AlCl3) A1->C1 B1 4-Chlorobutyryl chloride B1->C1 D1 4-Chloro-1-(p-tolyl)butan-1-one C1->D1 E1 Intramolecular Cyclization D1->E1 F1 (4-Cyclopropylphenyl)(p-tolyl)methanone E1->F1 G1 Bromination & Cyanation F1->G1 H1 2-[4-(cyclopropanecarbonyl)phenyl]- 2-methyl-propanenitrile G1->H1 I1 Hydrolysis H1->I1 J1 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid I1->J1 A2 Cyclopropyl-(4-fluorophenyl)methanone C2 Nucleophilic Aromatic Substitution (KHMDS) A2->C2 B2 Isobutyronitrile B2->C2 D2 2-[4-(cyclopropanecarbonyl)phenyl]- 2-methyl-propanenitrile C2->D2 E2 Hydrolysis D2->E2 F2 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid E2->F2

Caption: Comparative workflow of the two main synthetic routes.

Final Hydrolysis Step: A Critical Comparison

The final step in both routes is the hydrolysis of the nitrile intermediate. The choice between acidic and basic conditions can impact the reproducibility and purity of the final product.

  • Acidic Hydrolysis:

    • Mechanism: The nitrile is protonated, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate.[4]

    • Advantages: Often provides a cleaner reaction profile and a more straightforward workup, as the product precipitates upon cooling or dilution.

    • Disadvantages: Can require harsh conditions (high temperatures and concentrated acid), which may not be suitable for sensitive substrates. The reaction can sometimes be slow.

  • Basic Hydrolysis:

    • Mechanism: The hydroxide ion directly attacks the nitrile carbon. An amide intermediate is also formed. The final product is a carboxylate salt, which requires an acidic workup to yield the carboxylic acid.[5]

    • Advantages: Can be faster than acidic hydrolysis.

    • Disadvantages: The final product is in a basic aqueous solution, requiring an additional acidification and extraction step, which can complicate the workup and potentially introduce impurities.

The choice between acidic and basic hydrolysis should be made based on the stability of the molecule to the respective conditions and the desired purification strategy. For 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid, both methods are viable, but acidic hydrolysis may offer a more direct route to the isolated product.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two synthetic routes for 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid depends on several factors, including scale, available resources, and purity requirements.

  • Route 1 (Friedel-Crafts Acylation): This route may be suitable for small-scale synthesis where the starting materials are readily available and the multi-step nature is not a significant deterrent. However, its reproducibility can be challenging due to the sensitivity of the reactions and the use of hazardous reagents. Careful optimization and control of each step are crucial for consistent results.

  • Route 2 (Nucleophilic Aromatic Substitution): This route is generally recommended for its higher overall yield, shorter synthesis time, and improved reproducibility. While it requires careful handling of strong bases and anhydrous conditions, the streamlined process and cleaner product profile make it a more attractive option for both laboratory-scale synthesis and potential scale-up.

Ultimately, a thorough risk assessment and process hazard analysis should be conducted before selecting and implementing either synthetic route, especially in a drug development setting.

References

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]

  • YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • Google Patents. (2017). US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

  • NIH. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Organic Syntheses. (n.d.). PHENYLACETIC ACID. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-(4-(Cyclopropanecarbonyl)phenyl)acetic Acid

As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical compounds, 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid requires stringent handling and disposal p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical compounds, 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operational management and environmental compliance of this organic acid.

Executive Summary & Chemical Profile

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a biologically active, non-halogenated organic compound[1]. Because of its structural stability and pharmacological potential, improper disposal can lead to environmental persistence. Standard biological wastewater treatment is insufficient to break down its cyclopropyl ring and aromatic backbone; therefore, it must be managed as hazardous waste and destroyed via [2][3].

Quantitative Data Summary
PropertySpecification
Chemical Name 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid
CAS Registry Number 35981-68-1
Molecular Formula C12H12O3
Molar Mass 204.22 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302, H315, H319, H335
RCRA Waste Classification Non-halogenated Organic Waste

Hazard Identification & Toxicological Causality

Understanding the mechanistic causality behind a chemical's hazards is the first step in effective risk mitigation.

  • Skin and Eye Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with mucosal membranes or perspiration on the skin, it induces localized pH drops, leading to protein denaturation and acute irritation[4][5].

  • Respiratory Irritation (H335): The compound's crystalline nature makes it prone to aerosolization. If inhaled, the lipophilic cyclopropyl and carbonyl groups facilitate rapid penetration into the respiratory epithelium, triggering an inflammatory response[4][5].

  • Environmental Toxicity: If released into waterways, the stable aromatic ring resists rapid biodegradation, posing a risk to aquatic ecosystems.

Waste Segregation & Disposal Workflows

To comply with the and, laboratories must implement a strict cradle-to-grave tracking system[6][7].

Step-by-Step Disposal Methodology
  • Segregation: Isolate the compound from halogenated solvents, strong bases, and oxidizing agents. Mixing with strong bases can cause an exothermic neutralization reaction, while mixing with halogenated waste unnecessarily increases disposal costs and complicates incineration chemistry.

  • Containment: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass receptacle. Self-Validation: Inspect the container seal; a properly sealed HDPE container will prevent moisture ingress, which could otherwise cause the powder to cake and complicate downstream processing.

  • Labeling: Affix an EPA RCRA-compliant tag immediately upon waste generation. The label must explicitly state "Hazardous Waste - Non-Halogenated Organic Acid" and include the date of initial accumulation[6].

  • Temporary Storage: Move the container to a designated Satellite Accumulation Area (SAA). For Large Quantity Generators, waste must not remain on-site for more than 90 days[8].

  • Final Destruction: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF will utilize high-temperature incineration (>1000°C)[3][9]. At these temperatures, the thermal oxidation process cleaves the C-C bonds of the cyclopropyl ring and aromatic backbone, converting the compound entirely into CO₂ and H₂O, thereby satisfying EPA Land Disposal Restrictions (LDR)[7][10].

WasteWorkflow Start Waste Generation 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid Segregate Segregation Non-Halogenated Organic Waste Start->Segregate Contain Containment HDPE / Glass Receptacle Segregate->Contain Label Labeling RCRA Compliant Tagging Contain->Label Store Temporary Storage Satellite Accumulation Area (<90 days) Label->Store Dispose Final Destruction High-Temp Incineration (>1000°C) Store->Dispose

Figure 1: EPA RCRA-compliant waste segregation and high-temperature incineration workflow.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and systematic action is required to prevent aerosolization and surface corrosion.

Step-by-Step Spill Decontamination Protocol
  • Area Isolation & Assessment: Evacuate non-essential personnel. Verify the fume hood or room ventilation is operating at a minimum face velocity of 80-120 fpm to capture any airborne particulates.

  • Don PPE: Equip nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as organic acids can slowly react over time.

  • Mechanical Cleanup: Use a static-free, non-sparking scoop to carefully collect the solid. Crucial: Do not sweep dry powder with a standard brush, as this generates hazardous dust (H335).

  • Chemical Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate).

    • Mechanistic Rationale: The sodium bicarbonate deprotonates the carboxylic acid (pKa ~4.5), converting the lipophilic acid into a highly water-soluble sodium salt that is easily lifted from the surface.

  • Validation: Swab the decontaminated surface with a damp pH test strip. Self-Validation: A pH reading of 6.5–7.5 confirms the complete neutralization and removal of the acidic residue.

  • Waste Transfer: Place all collected solids, absorbents, and contaminated PPE into a designated non-halogenated hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Scale & Hazards (H315, H319, H335) Spill->Assess PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Assess->PPE ContainSpill Containment (Use inert absorbent/vermiculite) PPE->ContainSpill Clean Mechanical Cleanup (Avoid dust generation) ContainSpill->Clean Decon Decontaminate Surface (Alkaline wash / Water & Detergent) Clean->Decon Waste Transfer to Solid Waste (Non-halogenated) Decon->Waste

Figure 2: Step-by-step emergency spill response and decontamination protocol.

References

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 268 - Land Disposal Restrictions Source: Electronic Code of Federal Regulations (eCFR) / Environmental Protection Agency (EPA) URL:[Link]

  • High-Temperature Incineration for Hazardous Waste Source: Clean Harbors URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline of chemical causality. When handling advanced pharmaceutical intermediates like 2-(4-(Cycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline of chemical causality. When handling advanced pharmaceutical intermediates like 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid (CAS 35981-68-1), standard operating procedures must be explicitly engineered around the molecule's specific physicochemical properties.

This compound is an aryl acetic acid derivative, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Due to its specific functional groups, it presents unique occupational hazards, particularly regarding1[1]. This guide provides a self-validating system of protocols for researchers and drug development professionals to ensure absolute safety and operational efficiency.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in mitigating its risk. The inherent reactivity of the aryl acetic acid moiety makes this compound a versatile tool for organic synthesis, but it also dictates its specific hazard profile[2]:

  • Dermal Hazard (H315): The cyclopropyl and phenyl groups confer significant lipophilicity to the molecule, allowing it to easily partition into non-polar matrices, including the human stratum corneum. Once it penetrates the skin barrier, the weakly acidic acetic acid tail causes localized pH shifts, leading to protein denaturation and severe skin irritation.

  • Respiratory Hazard (H335): Supplied as a crystalline solid, physical manipulation of this compound generates micro-dust. Inhalation deposits these lipophilic, acidic particles directly onto the mucosal membranes of the respiratory tract, triggering immediate and acute inflammatory responses.

Quantitative Safety Parameters

To standardize laboratory defense mechanisms, all quantitative safety data and required protective standards are summarized below:

ParameterSpecification / StandardScientific Rationale
CAS Number 35981-68-1Unique identifier for hazard tracking and SDS retrieval[1].
GHS Hazard Codes H302, H315, H319, H335Irritant to skin, eyes, and mucosa; harmful if ingested[1].
Glove Material Nitrile or Butyl Rubber (EN 374)Prevents permeation of lipophilic organic acids[3].
Glove Thickness 0.11 mmMinimum physical barrier required for dry powder handling.
Respirator N99 (US) or P2 (EN 143)Filters 99% of airborne crystalline micro-particles[4].
Eye Protection Tightly fitting safety gogglesPrevents corneal exposure to aerosolized acidic dust[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The PPE selected for handling 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid must counteract its specific chemical behaviors.

  • Hand Protection: Use nitrile or butyl rubber gloves tested under4[4].

    • Causality: Latex is highly permeable to many organic compounds. Nitrile provides a high-density, cross-linked barrier that resists permeation by the lipophilic backbone of this aryl acetic acid, preventing transdermal systemic absorption.

  • Respiratory Protection: A half-mask or full-face respirator equipped with N99 or P2 particulate filters is mandatory when handling the powder outside a closed system[3][4].

    • Causality: Standard surgical masks do not form a seal, allowing micro-dust to bypass the filter via the path of least resistance. P2/N99 cartridges ensure high-efficiency particulate air (HEPA) level filtration, which is critical for preventing mucosal inflammation.

  • Eye & Body Protection: Wear tightly fitting safety goggles (3) and a fully buttoned, flame-resistant laboratory coat[3].

Operational Workflow: Precision Handling & Weighing

Every protocol must be a self-validating system: if step A is performed correctly, step B naturally confirms its success. Follow this methodology to ensure zero-exposure during material transfer:

  • Step 1: Environmental Grounding. Verify that the laboratory fume hood has a face velocity of 80–100 feet per minute (fpm). Ground and bond all bulk transfer equipment to prevent static discharge[4].

  • Step 2: Barrier Verification. Inspect nitrile gloves for micro-tears using the inflation method before donning.

  • Step 3: Static-Mitigated Transfer. Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Aryl acetic acid powders can hold a static charge, causing them to repel from plastic spatulas and aerosolize directly into the user's breathing zone. A grounded transfer validates that the powder remains settled.

  • Step 4: Solvent Integration. If dissolving the intermediate, slowly add the solvent (e.g., DMSO, DMF, or Dichloromethane) to the powder inside the fume hood. Never pour dry powder into a rapidly stirring solvent, as this generates secondary chemical aerosols.

  • Step 5: Micro-Dust Decontamination. Wipe down the analytical balance and surrounding workspace with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol) to capture any residual micro-dust.

SOP N1 1. Fume Hood Prep & PPE Donning N2 2. Anti-Static Powder Weighing N1->N2 N3 Spill Detected? N2->N3 N4 HEPA Vacuum & Damp Wipe N3->N4 Yes N5 3. Solvent Integration N3->N5 No N6 4. Waste Segregation (Halogen-Free) N4->N6 N5->N6 N7 5. Decontamination & Doffing N6->N7

Figure 1: Standard Operating Procedure (SOP) and spill response workflow for handling CAS 35981-68-1.

Spill Response & Disposal Logistics

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Spill Containment: Do not use a dry brush or broom, which will immediately aerosolize the hazardous powder. Contain the spill and collect the material using a4 or by carefully covering it with damp absorbent pads[4].

  • Waste Segregation: Dispose of the collected solid, contaminated wiping cloths, and used PPE in a sealed, clearly labeled hazardous waste container. Because 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a halogen-free organic acid, it must be routed to a licensed facility for high-temperature incineration rather than aqueous drain disposal[4].

References

  • Title: Safety Data Sheet Phenothiazine Revision 4 - Redox Source: redox.com URL: [Link]

  • Title: Pfizer Ireland Pharmaceuticals - Environmental Protection Agency Source: epa.ie URL: [Link]

Sources

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